E3 Ligase Ligand-linker Conjugate 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H37N5O6 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36) |
InChI Key |
MBWIPQJWSVHFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Cereblon E3 Ligase Ligand-Linker Conjugate: A Case Study of dBET1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a representative E3 ligase ligand-linker conjugate as a core component of a Proteolysis Targeting Chimera (PROTAC). We will use the well-characterized BRD4-degrading PROTAC, dBET1 , as a case study. This molecule exemplifies the principles of targeted protein degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the BET family of proteins.
Core Concept: PROTAC-mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][3]
The "E3 Ligase Ligand-linker Conjugate" is the component of the PROTAC that contains the E3 ligase-binding moiety and the linker, which is then attached to a ligand for the target protein. In the case of dBET1, the E3 ligase ligand is derived from thalidomide (B1683933), which binds to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[4][5]
The dBET1 PROTAC: A Case Study
dBET1 is a potent and specific degrader of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[4][5] It is composed of the BET inhibitor JQ1, which serves as the ligand for BRD4, and a thalidomide-based ligand that recruits the CRBN E3 ligase, connected by a flexible linker.[4][6][7]
Mechanism of Action of dBET1
The mechanism of action of dBET1 follows a catalytic cycle, illustrated in the signaling pathway diagram below.
The key steps in the mechanism of action are:
-
Binding: dBET1 simultaneously binds to both the BRD4 protein (via its JQ1 moiety) and the CRBN E3 ligase complex (via its thalidomide moiety).[4]
-
Ternary Complex Formation: This dual binding induces the formation of a stable ternary complex, bringing BRD4 into close proximity with the E3 ligase machinery.[4][8]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[3]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3][4]
-
Catalytic Cycle: After degradation of the target protein, dBET1 is released and can engage in another cycle of binding and degradation.[4]
This process is dependent on the engagement of both BRD4 and CRBN, as pre-treatment with excess JQ1 or thalidomide abolishes dBET1-induced BRD4 degradation.[9] Furthermore, the degradation is dependent on a functional proteasome, as it can be rescued by proteasome inhibitors like carfilzomib (B1684676) or MG132.[4][9]
Quantitative Data
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target and E3 ligase, and its ability to induce degradation of the target protein in a cellular context.
Binding Affinity and Degradation Potency
| Parameter | Molecule/Target | Value | Cell Line/Assay | Reference(s) |
| IC50 | dBET1 vs. BRD4(1) | 20 nM | Homogeneous Assay | [4] |
| EC50 | dBET1 vs. BRD4 | 430 nM | SUM149 (Breast Cancer) | [4][6] |
| DC50 | dBET1 vs. BRD4 | < 1 nM | Namalwa (Burkitt's Lymphoma) | [10] |
| IC50 | dBET1 | 0.14 µM | MV4;11 (AML) | [6] |
| IC50 | dBET1 | 0.1483 µM | Kasumi-1 (AML) | [11] |
| IC50 | dBET1 | 0.2748 µM | MV4-11 (AML) | [11] |
| IC50 | dBET1 | 0.3357 µM | NB4 (AML) | [11] |
| IC50 | dBET1 | 0.3551 µM | THP-1 (AML) | [11] |
| IC50 | dBET1 | 12.3 µM | A549 (Lung Cancer) | [6] |
| IC50 | dBET1 | 0.056 µM | HEK293 | [6] |
IC50 (Half-maximal inhibitory concentration) values for binding or cell proliferation inhibition. EC50 (Half-maximal effective concentration) and DC50 (Half-maximal degradation concentration) values for protein degradation.
Ternary Complex Formation
The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. The "hook effect," where the degradation effect decreases at very high concentrations of the PROTAC, is a characteristic feature that supports the ternary complex model.[12] This occurs because at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex.[12]
| Assay | PROTAC | Hook Point Concentration | Reference(s) |
| AlphaLISA | dBET1 | ~250 nM | [13] |
| AlphaLISA | dBET6 | ~100 nM | [13] |
The hook point is the concentration at which the ternary complex formation signal begins to decrease.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of dBET1.
Cellular BRD4 Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of endogenous BRD4 in cultured cells following treatment with dBET1.
Materials:
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., MV4-11, THP-1, HeLa).[14]
-
PROTAC: dBET1 stock solution in DMSO.
-
Control Compounds: DMSO (vehicle), JQ1 (non-degrading inhibitor), MG132 or Carfilzomib (proteasome inhibitors).[9][14]
-
Reagents for Lysis: RIPA buffer with protease and phosphatase inhibitors.
-
Reagents for Protein Quantification: BCA or Bradford assay kit.
-
Reagents for Western Blot: SDS-PAGE gels, transfer buffer, PVDF membrane, TBST buffer, 5% non-fat dry milk or BSA in TBST, primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.[14]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[14]
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a dose-response of dBET1 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[1][14]
-
For rescue experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 400 nM Carfilzomib) for 2-4 hours before adding dBET1.[1][9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer proteins to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibody (e.g., anti-BRD4) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of BRD4 driven by the dBET1-induced ternary complex.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 5: A Core Component for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical building block in the synthesis of many potent PROTACs is the E3 ligase ligand-linker conjugate. This guide provides a comprehensive technical overview of E3 Ligase Ligand-linker Conjugate 5 , a widely used component for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
For the purpose of this guide, "this compound" refers to the chemical entity (S,R,S)-AHPC-PEG3-NH2 hydrochloride . This conjugate consists of a high-affinity VHL ligand, (S,R,S)-AHPC, connected via a 3-unit polyethylene (B3416737) glycol (PEG) linker to a terminal amine group, which serves as a versatile attachment point for a target protein ligand.
Core Concepts and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride plays a pivotal role in this process by providing the VHL-recruiting moiety and a flexible linker. The (S,R,S)-AHPC portion binds to the VHL E3 ligase complex, while the PEG3 linker offers optimal spacing and flexibility to allow for the successful formation of the ternary complex with a wide range of POIs. The terminal amine group enables the covalent attachment of a "warhead"—a ligand that binds to the target protein—through standard amide coupling reactions.
Signaling Pathway: The VHL/HIF-1α Axis
The VHL E3 ligase complex is a key regulator of the cellular response to changes in oxygen levels. Its primary substrate is the alpha subunit of the Hypoxia-Inducable Factor (HIF-1α), a transcription factor that controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, allowing it to be recognized and ubiquitinated by the VHL complex, leading to its degradation. In hypoxic conditions, this hydroxylation does not occur, stabilizing HIF-1α and allowing it to activate gene expression. PROTACs containing a VHL ligand effectively hijack this natural degradation pathway for a chosen target protein.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes data for representative PROTACs that utilize a VHL ligand and a PEG-based linker, demonstrating the utility of this scaffold.
| PROTAC Name | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) | Reference |
| UNC9036 | STING | Caki-1 | Not Specified | 227 | >80 | [3] |
| GP262 | PI3K/mTOR | MDA-MB-231 | C8 Alkyl | 42.2-227.4 (PI3K), 45.4 (mTOR) | Not Specified | [4] |
| Compound 9 | HDAC1/3 | HCT116 | PEG-based | 550 (HDAC1), 530 (HDAC3) | Not Specified | [5] |
Note: Data for PROTACs using the exact (S,R,S)-AHPC-PEG3-NH2 linker is not always explicitly available in literature. The presented data is for PROTACs with similar VHL-recruiting and linker components to demonstrate typical efficacy ranges.
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-PEG3-NH2 hydrochloride
This protocol outlines the final amide coupling step to conjugate the E3 ligase ligand-linker with a POI ligand containing a carboxylic acid.
Materials:
-
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
-
POI ligand with a terminal carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry vial, dissolve the POI ligand-COOH (1 equivalent) and (S,R,S)-AHPC-PEG3-NH2 hydrochloride (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Confirm the identity and purity of the final PROTAC using HRMS and NMR spectroscopy.
Western Blot for Determination of DC50 and Dmax
This is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[6][7]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the POI and the E3 ligase.[1]
Procedure:
-
Cell Treatment: Culture cells and treat with the PROTAC, a negative control (e.g., a PROTAC with an inactive E3 ligase ligand), and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the POI, along with Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and the E3 ligase. The presence of the POI in the VHL immunoprecipitate (and vice versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
Conclusion
(S,R,S)-AHPC-PEG3-NH2 hydrochloride , commercially known as this compound, is a fundamental building block for the development of potent and selective VHL-recruiting PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a versatile PEG3 linker, provides a robust platform for researchers in the field of targeted protein degradation. Understanding its mechanism of action and employing the standardized experimental protocols outlined in this guide will empower scientists to efficiently synthesize and evaluate novel protein degraders, accelerating the discovery of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pomalidomide-Linker Conjugates for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, application, and optimization of pomalidomide-linker conjugates, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), serves as a powerful tool for inducing the degradation of specific proteins of interest. This document details the synthetic methodologies, quantitative performance data of resulting PROTACs, and the underlying mechanisms of action to empower researchers in the field of targeted protein degradation.
Introduction to Pomalidomide-Based PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1]
Pomalidomide is a potent binder of CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, making it a frequently utilized E3 ligase ligand in PROTAC design.[2] Its advantages include a strong binding affinity for CRBN, which promotes efficient formation of the ternary complex (POI-PROTAC-E3 ligase), and a versatile chemical structure that allows for linker attachment at positions that do not hinder its engagement with CRBN.[2]
Synthesis of Pomalidomide-Linker Conjugates
The synthesis of pomalidomide-linker conjugates is a crucial step in the generation of PROTAC libraries. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an amine-terminated linker.[3][4] The choice of solvent, temperature, and the nature of the amine (primary vs. secondary) can significantly impact the reaction yield and purity of the final product.[3][4]
Recent studies have shown that using secondary amines as nucleophiles and dimethyl sulfoxide (B87167) (DMSO) as the solvent can lead to higher yields and fewer byproducts compared to traditional methods that often utilize primary amines and dimethylformamide (DMF).[3][4]
Key Synthetic Strategies
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common method for attaching linkers to the pomalidomide scaffold. It typically involves the reaction of 4-fluorothalidomide with an amine-functionalized linker in the presence of a base like N,N-diisopropylethylamine (DIPEA).[3]
-
Linker Composition: The choice between hydrophilic polyethylene (B3416737) glycol (PEG) linkers and more hydrophobic alkyl linkers can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[5]
-
Linker Attachment Point: While traditionally linkers have been attached at the C4 position of the phthalimide (B116566) ring, recent evidence suggests that attachment at the C5 position can reduce off-target degradation of zinc finger proteins and improve on-target potency.[1][6]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | C5-alkyne | [1] |
| MS4078 | ALK | SU-DHL-1 | ~50 | >90 | C4-alkyne | [1] |
| ZQ-23 | HDAC8 | - | 147 | 93 | - | [7] |
| Compound 16 | EGFR | A549 | - | - | - | [8] |
Note: Data is compiled from different studies and experimental conditions may vary. The DC50 and Dmax values are indicative of the PROTACs' degradation capabilities.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of a pomalidomide-linker conjugate and its subsequent use in generating a PROTAC.
Synthesis of Pomalidomide-PEG-Amine Conjugate
This protocol is adapted from the methodologies described by Brownsey et al. (2021).[3][4]
Materials:
-
4-Fluorothalidomide
-
Amine-PEG-Boc (Boc-protected amine-terminated polyethylene glycol linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Boc-protected Pomalidomide-PEG Conjugate:
-
Dissolve 4-fluorothalidomide (1.0 eq) and Amine-PEG-Boc (1.1 eq) in anhydrous DMSO.
-
Add DIPEA (3.0 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-PEG conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the pomalidomide-PEG-amine conjugate as a TFA salt.
-
PROTAC Synthesis via Amide Coupling
Materials:
-
Pomalidomide-PEG-amine conjugate (from section 4.1)
-
Carboxylic acid-functionalized protein of interest (POI) ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the pomalidomide-PEG-amine conjugate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a pomalidomide-based PROTAC.
Caption: Mechanism of pomalidomide-PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis
The diagram below outlines the key steps in the synthesis of a pomalidomide-based PROTAC.
Caption: Workflow for the synthesis of a pomalidomide-based PROTAC.
Conclusion
Pomalidomide-linker conjugates are indispensable tools in the development of PROTACs for targeted protein degradation. A thorough understanding of their synthesis, the influence of linker properties, and a systematic approach to their incorporation into final PROTAC molecules are essential for the successful design of potent and selective protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of pomalidomide-based PROTAC development and accelerate the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
structure and properties of E3 Ligase Ligand-linker Conjugate 5
E3 Ligase Ligand-Linker Conjugate: A Technical Guide to MZ1
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of specific target proteins rather than merely inhibiting their function.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] This catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations.[5][3]
This technical guide focuses on MZ1, a well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins for degradation.[5][6][7] MZ1 is composed of the pan-BET inhibitor JQ1, which serves as the warhead for the BET proteins, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a polyethylene (B3416737) glycol (PEG) linker.[7][8] It demonstrates preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[5][6]
Structure and Properties of MZ1
MZ1 is a significant tool for studying the biological effects of BET protein degradation and serves as a prime example of the principles of PROTAC design.
Chemical Structure
-
Target Ligand (Warhead): JQ1, a potent pan-BET bromodomain inhibitor.
-
E3 Ligase Ligand (Anchor): A derivative of the VHL ligand VH032.[7]
-
Linker: A 3-unit polyethylene glycol (PEG) linker connects the JQ1 and VHL ligands.[8]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C47H52ClN7O9S | [7] |
| Molecular Weight | 938.5 g/mol | [7] |
| Solubility | Soluble in DMSO | [8] |
| Metabolic Stability | Metabolically stable in hepatocytes. | [6] |
Biological Properties
The biological activity of MZ1 is defined by its ability to form a stable ternary complex between the target protein and the E3 ligase, leading to efficient degradation of the target.
Binding Affinities
The binding affinities of MZ1 to its target bromodomains and the VHL E3 ligase, both as binary and ternary complexes, have been characterized by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Complex | Binding Affinity (Kd, nM) - ITC | Binding Affinity (Kd, nM) - SPR | Reference |
| MZ1 : BRD4BD2 | 15 | - | [5][6] |
| MZ1 : VCB Complex | 66 | - | [5][6] |
| BRD4BD2::MZ1::VCB (Ternary) | 3.7 | - | [5][6] |
| MZ1 : BRD2BD1/BD2 | 307 / 228 | - | [8] |
| MZ1 : BRD3BD1/BD2 | 119 / 115 | - | [8] |
| MZ1 : BRD4BD1/BD2 | 382 / 120 | - | [8] |
Degradation Performance
MZ1 induces potent and selective degradation of BRD4 in various cell lines.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2-20 nM | Various | [5][6] |
| Dmax | Complete degradation of BRD4 protein. | LS174t | [8] |
Signaling Pathway
MZ1 targets the BET family of proteins, which are crucial epigenetic readers that regulate gene transcription. By degrading BRD4, MZ1 disrupts these processes, leading to anti-proliferative effects.
Caption: Mechanism of action of MZ1 in inducing BET protein degradation.
Experimental Protocols
The characterization of PROTACs like MZ1 involves a series of in vitro and cell-based assays to determine their binding, degradation, and functional effects.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between MZ1 and its binding partners.
Methodology:
-
Prepare solutions of MZ1 and the target protein (e.g., BRD4 bromodomain or VCB complex) in a suitable buffer.
-
Load the MZ1 solution into the injection syringe and the protein solution into the sample cell of the calorimeter.
-
Perform a series of injections of MZ1 into the protein solution while monitoring the heat changes.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.[9]
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
Methodology:
-
Culture cells (e.g., HeLa or prostate cancer cell lines) to an appropriate confluency.
-
Treat the cells with varying concentrations of MZ1 or a vehicle control (e.g., DMSO) for a specified time (e.g., 8 or 24 hours).[8][11]
-
Lyse the cells and determine the total protein concentration.[10]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).[10]
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.[10]
-
Quantify the band intensities to determine the extent of protein degradation.
Ternary Complex Formation Assays
Assays such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to study the formation of the ternary complex.[9][12]
Methodology (Illustrative FP Assay):
-
A fluorescently labeled ligand for the VHL E3 ligase is used.
-
In the absence of a competitor, the labeled ligand binds to the VCB complex, resulting in a high FP signal.
-
Addition of MZ1 displaces the fluorescent ligand, causing a decrease in the FP signal, which allows for the determination of its binary binding affinity.
-
To assess ternary complex formation, the assay is performed in the presence of the target protein (e.g., BRD4 bromodomain). A greater decrease in the FP signal indicates cooperative binding and stable ternary complex formation.[9]
Experimental Workflow
The development and evaluation of a PROTAC like MZ1 follows a systematic workflow.
Caption: General workflow for the development and evaluation of PROTACs.
Conclusion
MZ1 is a prototypical PROTAC that has provided significant insights into the mechanism of action and design principles of targeted protein degraders. Its selective and potent degradation of BRD4 highlights the potential of this therapeutic modality. The experimental protocols and workflows described herein provide a framework for the evaluation of novel PROTAC molecules, which continue to be a promising area of drug discovery and development.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
role of E3 Ligase Ligand-linker Conjugate 5 in targeted protein degradation
An In-Depth Technical Guide on the Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes chimeric molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][][4] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7]
The E3 ligase ligand-linker conjugate is a critical component, serving as the foundation for PROTAC synthesis.[8] While the term "E3 Ligase Ligand-linker Conjugate 5" is not a standardized nomenclature for a single molecule, it is often used by chemical suppliers to refer to a variety of such building blocks. This guide will focus on a widely used and well-documented class of these conjugates: those incorporating the Cereblon (CRBN) ligand Pomalidomide (B1683931) attached to a flexible polyethylene (B3416737) glycol (PEG) linker, often terminating in a reactive group like an amine (-NH2) for further conjugation.[9][10] Pomalidomide is a derivative of thalidomide (B1683933) and a potent recruiter of the CRL4-CRBN E3 ligase complex, making its conjugates highly relevant in the development of novel therapeutics.[2][11][12]
Core Concept: Mechanism of Action
The primary role of a pomalidomide-based E3 ligase ligand-linker conjugate is to serve as one half of a PROTAC molecule, tasked with recruiting the CRBN E3 ligase. Once this conjugate is linked to a POI-binding ligand to form a complete PROTAC, it mediates a series of intracellular events leading to the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-CRBN).[][6][12] The stability and conformation of this complex are critical for the efficiency of the degradation process and are heavily influenced by the nature of the linker.[2][][7]
-
Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][13] This process, known as polyubiquitination, marks the POI for destruction.[14]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[1][13] The PROTAC molecule is not degraded in this process and is released to engage in another catalytic cycle of degradation.[6]
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by two key parameters: DC50, the concentration required to achieve 50% degradation of the target protein, and Dmax, the maximum percentage of degradation observed.[1] The performance is highly dependent on the target protein, the linker composition, and the cell line used.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | ~8 nM | >95% | MV4;11 | [12] |
| Compound 16 | EGFR | Pomalidomide | 30 nM | Not Specified | A549 | [15] |
| ZQ-23 | HDAC8 | Pomalidomide | 147 nM | 93% | Not Specified | [16] |
| MS21 | Pan-Akt | VHL Ligand* | Not Specified | >80% | HEK-293 | [17] |
*Note: MS21 is included for comparative context of a different E3 ligase system.
Experimental Protocols
Detailed methodologies are essential for the synthesis, evaluation, and mechanistic validation of PROTACs derived from E3 ligase ligand-linker conjugates.
Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of a pomalidomide-linker conjugate with a terminal azide (B81097) group, which is a versatile handle for "click chemistry" to attach a POI ligand.[18]
Step 1: Alkylation of Pomalidomide
-
Dissolve pomalidomide (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).[18]
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the mixture with water and perform liquid-liquid extraction with dichloromethane (B109758) (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromopentyl)-pomalidomide.
Step 2: Azide Substitution
-
Dissolve the N-(5-bromopentyl)-pomalidomide (1.0 eq) from the previous step in DMF.
-
Add sodium azide (3.0 eq).[18]
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Pomalidomide-C5-Azide.[18]
Western Blot Analysis of Protein Degradation
Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1][5][19]
Step 1: Cell Treatment and Lysis
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.[5][11]
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).[5]
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[1]
Step 2: SDS-PAGE and Immunoblotting
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.[1]
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an ECL substrate and an imaging system.[5] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase complex.[4][15]
-
Reagent Preparation : Prepare tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN/DDB1 complex) and a dilution series of the PROTAC.[15]
-
Assay Plate Setup : In a 384-well plate, add the tagged POI, the tagged E3 ligase complex, and the PROTAC in assay buffer.[15]
-
Complex Formation : Incubate the plate at room temperature for 1 hour.
-
Bead Addition : Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark for 1 hour.[15]
-
Signal Detection : Read the plate on an AlphaLISA-compatible reader. A high signal indicates proximity of the donor and acceptor beads, confirming ternary complex formation. The resulting bell-shaped curve is characteristic of PROTAC-induced complex formation.[4]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[13][20]
-
Reaction Setup : In a microcentrifuge tube, combine the following in ubiquitination buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), recombinant CRBN E3 ligase complex, the POI, ATP, and biotinylated ubiquitin.[13][20]
-
Initiate Reaction : Add the PROTAC or DMSO vehicle control to the reaction mix.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours.
-
Quench Reaction : Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detection : Analyze the reaction products by Western blot, using a primary antibody against the POI or streptavidin-HRP to detect biotin-ubiquitin. A ladder of higher molecular weight bands above the unmodified POI indicates successful polyubiquitination.[13]
Mandatory Visualizations
Conclusion
E3 ligase ligand-linker conjugates, exemplified by pomalidomide-based structures, are foundational tools in the field of targeted protein degradation. They provide the essential moiety for hijacking specific E3 ligases, thereby enabling the degradation of a vast array of proteins, including those previously considered "undruggable".[4] The modularity afforded by these conjugates, where different linkers and POI ligands can be readily attached, accelerates the discovery and optimization of novel PROTAC degraders.[21] Future advancements in this area will likely involve the discovery of new E3 ligase ligands to expand the repertoire of degradable proteins and to overcome potential resistance mechanisms, further solidifying the role of TPD in precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pomalidomide-amino-PEG4-NH2 - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and Development of Pomalidomide-PEG3-azide: A Key E3 Ligase Ligand-Linker Conjugate for PROTAC Technology
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Pomalidomide-PEG3-azide, a widely utilized E3 ligase ligand-linker conjugate in the field of targeted protein degradation. This document details its rational design, synthesis, and application in the development of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data and detailed experimental protocols.
Introduction to Pomalidomide-PEG3-azide
Pomalidomide-PEG3-azide is a heterobifunctional molecule that serves as a crucial building block for the synthesis of PROTACs.[1] It consists of three key components:
-
Pomalidomide (B1683931): A derivative of thalidomide (B1683933) that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By binding to CRBN, it hijacks the cellular ubiquitin-proteasome system.
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker that connects pomalidomide to a reactive handle. The PEG linker enhances solubility and provides the necessary spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
-
Azide (B81097) Group: A terminal azide (-N3) functional group that serves as a versatile reactive handle for "click chemistry."[5] This allows for the efficient and specific conjugation of the Pomalidomide-PEG3 moiety to a target protein ligand that has been functionalized with a complementary alkyne group.[5]
The modular nature of Pomalidomide-PEG3-azide makes it an invaluable tool for the rapid generation of PROTAC libraries for screening and optimization in drug discovery programs.[]
Signaling Pathway and Mechanism of Action
PROTACs synthesized using Pomalidomide-PEG3-azide operate by inducing the selective degradation of a target protein of interest (POI). The general mechanism of action is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and to the CRBN E3 ligase (via the pomalidomide moiety), forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another molecule of the POI, thus acting catalytically.
Quantitative Data
The efficacy of PROTACs is typically assessed by their ability to induce degradation of the target protein, measured as the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). The following tables summarize representative data for PROTACs synthesized using Pomalidomide-PEG3-azide.
Table 1: Degradation of Soluble Epoxide Hydrolase (sEH) by PROTAC 21c [2]
| PROTAC Name | Target Protein | E3 Ligase Recruiter | Linker | Cell Line | Dmax (%) |
| 21c | sEH | Pomalidomide | PEG3 | HeLasEH-HiBiT | ~35% |
Table 2: Degradation of Estrogen Receptor α (ERα) by Aptamer-PROTAC Conjugate [7]
| PROTAC Conjugate | Target Protein | E3 Ligase Recruiter | Linker | Cell Line | Degradation Profile |
| POM-ER(apt)D1 | ERα | Pomalidomide | PEG3 | MCF-7 | Dose-dependent decrease in ERα levels |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Pomalidomide-PEG3-azide and its subsequent use in the generation and evaluation of a PROTAC.
This protocol is adapted from a documented synthesis of pomalidomide-PEG linker conjugates.[8]
Step 1: Acylation of 2-(2-(2-azidoethoxy)ethoxy)acetic acid
-
To a solution of 2-(2-(2-azidoethoxy)ethoxy)acetic acid (1.00 eq) in a suitable solvent, add oxalyl chloride (15.00 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Remove the excess oxalyl chloride and solvent under reduced pressure to yield the crude acyl chloride.
Step 2: Conjugation to Pomalidomide
-
Dissolve pomalidomide in a suitable anhydrous solvent (e.g., DMF).
-
Add the crude acyl chloride from Step 1 to the pomalidomide solution at 0 °C.
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Purify the crude product by column chromatography to obtain Pomalidomide-PEG3-azide.
This protocol describes the conjugation of Pomalidomide-PEG3-azide to an alkyne-functionalized target protein ligand.[2][7]
-
Reaction Setup: In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and Pomalidomide-PEG3-azide (1.05-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq), in water.
-
Click Reaction: Add the catalyst solution to the mixture of the alkyne-ligand and Pomalidomide-PEG3-azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Purification: Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
Pomalidomide-PEG3-azide is a highly valuable and versatile E3 ligase ligand-linker conjugate that has significantly contributed to the advancement of PROTAC technology. Its well-defined structure, which combines a potent CRBN ligand with a flexible PEG linker and a reactive azide handle, facilitates the efficient synthesis of PROTACs through click chemistry. The methodologies and data presented in this guide underscore its utility in the development of novel therapeutics for targeted protein degradation, offering a powerful tool for researchers in both academic and industrial settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide-PEG3-azide Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Core Concepts: Targeted Protein Degradation with VHL-based PROTACs
An In-Depth Technical Guide on Preliminary Studies Using E3 Ligase Ligand-Linker Conjugates
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of E3 ligase ligand-linker conjugates, with a focus on a representative VHL-recruiting molecule analogous to those marketed as "E3 Ligase Ligand-linker Conjugate 5". We use the well-characterized PROTAC, MZ1, which targets the BRD4 protein, as a primary case study to illustrate the core principles, quantitative analysis, and experimental methodologies.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three essential parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
PROTACs that incorporate a von Hippel-Lindau (VHL) ligand, such as MZ1, function by recruiting the VHL E3 ubiquitin ligase. The mechanism is initiated when the PROTAC molecule simultaneously binds to both the target protein (e.g., BRD4) and the VHL E3 ligase, thereby forming a ternary complex.[2] This induced proximity enables the VHL ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.[4] A key feature of this process is the catalytic nature of the PROTAC, which is not consumed during the degradation cycle and can proceed to target additional protein molecules.[5]
Quantitative Data Presentation
The efficacy of a PROTAC is quantitatively defined by its ability to induce the degradation of a target protein. The primary metrics used are:
-
DC₅₀ : The concentration of the PROTAC required to achieve 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation that can be achieved.
The table below summarizes degradation data for two prominent VHL-based PROTACs targeting BET bromodomain proteins, providing a comparative view of their performance in different cellular contexts.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10-100 | >90 | [6] |
| MZ1 | BRD2 | HeLa | ~10-fold higher than BRD4 | Incomplete | [6] |
| MZ1 | BRD3 | HeLa | ~10-fold higher than BRD4 | Incomplete | [6] |
| ARV-771 | BRD2/3/4 | 22Rv1 (Prostate Cancer) | <1 | >90 | [7] |
| ARV-771 | BRD2/3/4 | VCaP (Prostate Cancer) | <5 | >90 | [7] |
| ARV-771 | BRD2/3/4 | LnCaP95 (Prostate Cancer) | <5 | >90 | [7] |
Experimental Protocols
This section details key experimental procedures for the synthesis and evaluation of VHL-based PROTACs.
Synthesis of a VHL Ligand-Linker Conjugate: (S,R,S)-AHPC-PEG3-NH₂
This protocol outlines the synthesis of a common VHL ligand-linker conjugate, a crucial building block for constructing PROTACs.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Fmoc-NH-PEG3-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Amide Coupling:
-
Dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and Fmoc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) and continue stirring the reaction overnight.
-
Monitor reaction progress via LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and perform aqueous workup using saturated sodium bicarbonate and brine solutions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel flash chromatography to yield the Fmoc-protected conjugate.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete, as monitored by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual piperidine, yielding the crude (S,R,S)-AHPC-PEG3-NH₂ which can be purified by reverse-phase HPLC or used directly for conjugation to a target protein ligand.
-
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to quantify the reduction of a target protein's abundance after PROTAC treatment.[8]
Materials:
-
Target cell line (e.g., HeLa, 22Rv1)
-
PROTAC of interest (e.g., MZ1)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-BRD4, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
ECL chemiluminescence substrate and an imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a set time (e.g., 4, 8, 16, or 24 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Immunoblotting: Normalize protein amounts, prepare with Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane. Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities, normalize the target protein to the loading control, and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay offers a sensitive, luminescence-based method for high-throughput quantification of protein levels in live cells.[9][10]
Materials:
-
CRISPR/Cas9-engineered cell line with an endogenous HiBiT tag on the target protein (e.g., HiBiT-BRD4)
-
PROTAC of interest
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Treatment: Plate the HiBiT-tagged cells in a 96-well format and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to each well. After a 10-minute incubation at room temperature, measure the luminescence.
-
Data Analysis: Subtract background luminescence, normalize the signal to vehicle-treated cells, and calculate the percentage of remaining protein to determine the DC₅₀ and Dₘₐₓ.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful biophysical technique for measuring the binding kinetics and affinity of the PROTAC to its individual binding partners and for characterizing the formation and stability of the ternary complex.[11][12]
Materials:
-
SPR instrument
-
Sensor chip
-
Purified VHL E3 ligase complex (VCB)
-
Purified target protein (e.g., BRD4 bromodomain)
-
PROTAC of interest
-
Running buffer
Procedure:
-
Ligase Immobilization: Immobilize the VHL E3 ligase complex on the sensor chip.
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations to measure its binding to the immobilized VHL.
-
Ternary Complex Analysis: Inject a mixture of a constant concentration of the target protein and a serial dilution of the PROTAC over the VHL-immobilized surface.
-
Data Analysis: Fit the resulting sensorgrams to appropriate models to determine kinetic (ka, kd) and affinity (KD) constants. Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow: PROTAC Evaluation
Caption: General experimental workflow for PROTAC development and evaluation.
Logical Relationship: PROTAC Components
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Methodological & Application
Synthesis of PROTACs Using Pomalidomide-C5-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Pomalidomide-C5-azide, an E3 ligase ligand-linker conjugate. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives crucial for the development of targeted protein degraders.[1]
The Pomalidomide-C5-azide conjugate offers a versatile platform for PROTAC synthesis. The C5 linker provides spatial separation between the E3 ligase ligand and the POI ligand, while the terminal azide (B81097) group enables efficient conjugation to a POI ligand via "click chemistry."[1]
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The pomalidomide moiety of the PROTAC specifically binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ligase complex.[1][2]
Experimental Protocols
The following sections detail the synthesis of the Pomalidomide-C5-azide conjugate and its subsequent use in PROTAC synthesis, along with methods for evaluating the resulting PROTAC's efficacy.
Synthesis of Pomalidomide-C5-bromide
This protocol describes the initial step of attaching the C5 linker to pomalidomide.
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [1]
-
To a solution of pomalidomide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Pomalidomide-C5-bromide.
Synthesis of Pomalidomide-C5-azide
This protocol describes the conversion of the bromide to the azide, creating the "click chemistry" handle.
Materials:
-
Pomalidomide-C5-bromide
-
Sodium azide (NaN₃)
-
Acetone
Procedure:
-
Dissolve Pomalidomide-C5-bromide (1.0 equivalent) in acetone.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture overnight.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude Pomalidomide-C5-azide.
-
The crude product can be purified by column chromatography. A similar reaction starting from pomalidomide and bromoacetyl chloride followed by reaction with sodium azide has been reported to yield the azide in 87% yield over two steps.
PROTAC Synthesis via Click Chemistry
This protocol outlines the conjugation of Pomalidomide-C5-azide to a POI ligand containing a terminal alkyne.
Materials:
-
Pomalidomide-C5-azide
-
POI ligand with a terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tetrahydrofuran (THF)
-
Water
Procedure: [2]
-
Dissolve Pomalidomide-C5-azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a mixture of THF and water.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by column chromatography or preparative HPLC.
Data Presentation
The choice of E3 ligase ligand, linker length, and attachment point significantly impacts the efficacy and physicochemical properties of a PROTAC. The following tables summarize quantitative data from studies comparing different thalidomide-based PROTACs.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points on Thalidomide [4]
| PROTAC Target | Linker Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | C4-position | 15 | >95 |
| C5-position | 50 | 90 | |
| N-position | >1000 | <20 | |
| ERRα | C4-position | 8 | >90 |
| C5-position | 25 | 85 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[4]
Table 2: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates [4]
| Conjugate | Linker Attachment Point | Aqueous Solubility (µM) | In Vitro Plasma Half-life (min) |
| Thalidomide-Linker-A | C4-position | 150 | 120 |
| Thalidomide-Linker-B | C5-position | 80 | 90 |
Key Experimental Methodologies for PROTAC Evaluation
Western Blot for Protein Degradation [5]
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays [4]
The formation of a stable ternary complex is a prerequisite for successful protein degradation.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay measures the proximity of the target protein and the E3 ligase. Donor and acceptor beads coated with antibodies or tags that recognize the respective proteins are used. Ternary complex formation brings the beads into close proximity, resulting in a luminescent signal.[4]
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.
By following these protocols and utilizing the provided comparative data, researchers can effectively synthesize and evaluate novel PROTACs based on the Pomalidomide-C5-azide E3 ligase ligand-linker conjugate for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Revolutionizing Oncology Research: Five Key Applications of E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic development, particularly within oncology. These bifunctional molecules leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. At the heart of every PROTAC is an E3 ligase ligand-linker conjugate, a molecular entity designed to bind to a specific E3 ubiquitin ligase and connect it to a ligand targeting a protein of interest. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This report details five critical applications of these conjugates in oncology research, complete with application notes, experimental protocols, and visual representations of the underlying mechanisms.
Application 1: Targeting Bromodomain and Extra-Terminal (BET) Proteins with CRBN-Recruiting Conjugates
Application Note: Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are crucial regulators of oncogene transcription and are implicated in a variety of cancers, including hematological malignancies. E3 ligase ligand-linker conjugates that recruit the Cereblon (CRBN) E3 ligase have been successfully used to create potent BET-degrading PROTACs. These conjugates typically incorporate a thalidomide (B1683933) or pomalidomide (B1683931) derivative as the CRBN ligand, connected via a flexible linker to a BET inhibitor like JQ1. By degrading BET proteins rather than just inhibiting them, these PROTACs can achieve a more profound and sustained therapeutic effect, overcoming resistance mechanisms associated with traditional inhibitors.
Quantitative Data Summary:
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cancer Model | DC50 (Degradation) | IC50 (Viability) | Reference |
| dBET1 | BRD2/3/4 | Pomalidomide | AML (MV4;11) | ~100 nM | ~50 nM | [1] |
| ARV-825 | BRD4 | Pomalidomide | Burkitt's Lymphoma | <1 nM | ~3 nM | [2] |
| TD-428 | BRD4 | TD-106 (CRBN) | 22Rv1 cells | 0.32 nM | Not Specified | [3] |
Experimental Protocol: Western Blotting for BET Protein Degradation
-
Cell Culture and Treatment: Seed cancer cells (e.g., MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BET-targeting PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
Signaling Pathway Diagram:
Caption: Workflow of BET protein degradation by a CRBN-recruiting PROTAC.
Application 2: Overcoming Resistance in Prostate Cancer by Targeting the Androgen Receptor (AR)
Application Note: The Androgen Receptor (AR) is a primary driver of prostate cancer. While anti-androgen therapies are initially effective, resistance often develops through AR mutations or overexpression. PROTACs offer a promising strategy to overcome this resistance by degrading the AR protein entirely. E3 ligase ligand-linker conjugates utilizing ligands for VHL (von Hippel-Lindau) or CRBN E3 ligases have been developed to create AR-degrading PROTACs. These molecules can effectively degrade both wild-type and mutant forms of the AR, leading to potent anti-tumor activity in castration-resistant prostate cancer (CRPC) models. ARV-110 is a notable example of an orally bioavailable AR PROTAC that has advanced to clinical trials.[1][3]
Quantitative Data Summary:
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cancer Model | DC50 (Degradation) | Clinical Phase | Reference |
| ARV-110 | Androgen Receptor | Thalidomide derivative | CRPC | ~1 nM | Phase II | [1][3] |
| TD-802 | Androgen Receptor | TD-106 (CRBN) | CRPC | 12.5 nM | Preclinical | [3] |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP or VCaP) in a 96-well, opaque-walled plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the AR-targeting PROTAC. Include a vehicle control and a positive control (e.g., enzalutamide).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Diagram:
References
Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This approach offers a distinct advantage over traditional inhibitors by physically removing the target protein, which can lead to a more profound and sustained biological response.[4]
This document provides detailed protocols for essential cell-based assays to characterize the activity of PROTACs, including those synthesized with specific E3 Ligase Ligand-linker Conjugates. The following methods are crucial for determining a PROTAC's efficacy, potency, and mechanism of action.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5] The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
A critical aspect of PROTAC development is the thorough characterization of its cellular activity. The following protocols outline key assays for assessing target protein degradation, effects on cell viability, and downstream signaling.
Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1] This assay allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight.[6]
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[1][6] Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Quantitative Data Summary:
| PROTAC Concentration | % Target Protein Degradation (Normalized to Vehicle) |
| 0.1 nM | 15% |
| 1 nM | 45% |
| 10 nM | 85% |
| 100 nM | 95% |
| 1 µM | 98% |
| 10 µM | 97% |
Note: The data presented in this table is representative and will vary depending on the specific PROTAC, cell line, and experimental conditions.
Cell Viability Assay
It is crucial to assess the cytotoxic effects of the PROTAC to distinguish between targeted protein degradation and general toxicity.[7] Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are commonly used to determine the half-maximal inhibitory concentration (IC50).[4][8]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure:
-
Data Acquisition and Analysis:
Quantitative Data Summary:
| PROTAC Concentration | % Cell Viability (Normalized to Vehicle) |
| 0.1 nM | 100% |
| 1 nM | 98% |
| 10 nM | 95% |
| 100 nM | 80% |
| 1 µM | 55% |
| 10 µM | 20% |
Note: The data presented in this table is representative and will vary depending on the specific PROTAC, cell line, and experimental conditions.
In-Cell Western™ Assay / Immunofluorescence
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in a microplate format, offering higher throughput than traditional Western blotting.[9][10] This assay is useful for monitoring protein levels and can be adapted for PROTAC optimization.[9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat with various concentrations of the PROTAC for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody against the target protein.
-
Wash and incubate with an infrared dye-conjugated secondary antibody. A second antibody for a loading control protein (e.g., housekeeping protein) with a different colored infrared dye should be used for normalization.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target and normalization proteins.
-
Calculate the normalized target protein levels and determine the percentage of degradation.
-
Conclusion
The successful development of a PROTAC requires a comprehensive evaluation of its cellular activity. The protocols provided in these application notes for Western blotting, cell viability assays, and In-Cell Western™ analysis are fundamental for characterizing the potency, efficacy, and safety profile of novel PROTAC molecules. Careful execution of these assays will provide the critical data necessary to advance promising candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Degradation Assays with PROTACs Utilizing a VHL E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
This document provides detailed application notes and protocols for conducting in vitro degradation assays using PROTACs constructed with a specific E3 ligase ligand-linker conjugate that recruits the von Hippel-Lindau (VHL) E3 ligase. The protocols outlined below are essential for characterizing the efficacy and mechanism of action of novel PROTACs.
PROTAC Signaling Pathway
Proteolysis-targeting chimeras (PROTACs) leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein. The PROTAC molecule, composed of a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase, initiates this process by forming a ternary complex with the POI and the E3 ligase.[2][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to target another POI molecule.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] These values are typically determined by performing dose-response experiments and analyzing the results using non-linear regression.
| PROTAC ID | Target Protein | Cell Line | Time Point (h) | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC-A | BRD4 | HeLa | 24 | 15 | 95 | Western Blot |
| PROTAC-B | BTK | MOLM-14 | 18 | 8 | 98 | In-Cell Western |
| PROTAC-C | AR | VCaP | 48 | 25 | 90 | HTRF |
| PROTAC-D | Tau | SH-SY5Y | 72 | 50 | 85 | ELISA |
Experimental Protocols
Cell-Based Protein Degradation Assay using Western Blot
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[1]
Experimental Workflow
Caption: Western Blot workflow for PROTAC degradation assay.
Materials
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[1]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[1]
-
Capture the signal using an imaging system.[1]
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
In Vitro Ternary Complex Formation Assay using Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a powerful biophysical technique used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step in the PROTAC mechanism of action.[5]
Logical Relationship
Caption: Principle of the Fluorescence Polarization assay.
Materials
-
Purified recombinant target protein (POI)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled ligand for either the POI or VHL
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the POI, VBC complex, and fluorescently labeled ligand at the desired concentrations in assay buffer.
-
-
Assay Setup (Example: VHL-binding fluorescent probe):
-
Add the fluorescently labeled VHL ligand to all wells of the 384-well plate.
-
Add the VBC complex to all wells.
-
Add the serially diluted PROTAC compound or vehicle control.
-
Add the POI to the experimental wells. In control wells (to measure binary POI-PROTAC interaction), omit the VBC complex.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the affinity of ternary complex formation.
-
Live-Cell Target Engagement and Degradation using NanoBRET™/HiBiT Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) and HiBiT assays are powerful live-cell methods to quantitatively measure target engagement, ternary complex formation, and real-time protein degradation kinetics.[5][6][7]
Experimental Workflow
Caption: Workflow for NanoBRET™/HiBiT degradation assays.
Materials
-
Cells endogenously expressing the HiBiT-tagged POI (generated via CRISPR/Cas9)
-
NanoLuc® substrate (furimazine)
-
LgBiT protein (for HiBiT assays)
-
PROTAC compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol for HiBiT Degradation Assay
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control.
-
Incubate for the desired time course (e.g., 0, 2, 4, 8, 24 hours).
-
-
Lysis and Detection:
-
Prepare the HiBiT lytic detection reagent containing LgBiT protein and furimazine according to the manufacturer's protocol.
-
At each time point, remove the medium from the cells and add the lytic reagent.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-based luminometer.
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged POI.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control at each time point and concentration.
-
Plot the data to determine degradation kinetics and dose-response curves for DC50 and Dmax values.
-
Conclusion
The in vitro assays described provide a comprehensive toolkit for the characterization of PROTACs. By employing a combination of cell-based degradation assays like Western Blot or HiBiT, and biophysical assays such as Fluorescence Polarization, researchers can effectively determine the potency, efficacy, and mechanism of action of their PROTAC molecules. This multi-faceted approach is crucial for the successful development of novel protein degraders for therapeutic applications.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Measuring DC50 Values of E3 Ligase Ligand-Linker Conjugate PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
A critical parameter for characterizing the potency of a PROTAC is the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein.[2] This document provides detailed application notes and protocols for determining the DC50 values of E3 Ligase Ligand-Linker Conjugate PROTACs.
PROTAC-Mediated Protein Degradation Pathway
The efficacy of a PROTAC is dependent on its ability to induce the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The general mechanism is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50 Determination
A systematic workflow is essential for the accurate determination of DC50 values. The key steps involved are outlined in the diagram below.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Data Presentation
Summarizing the quantitative data from DC50 determination experiments in a structured table allows for easy comparison of the potency and efficacy of different PROTACs.
| PROTAC Compound | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Assay Method |
| Compound A | BRD4 | HeLa | 24 | 10 | >90 | Western Blot |
| Compound B | BRD4 | THP-1 | 24 | 50 | 85 | In-Cell Western |
| Compound C | ERα | MCF-7 | 16 | 1.8 | >95 | ELISA |
| Compound D | KRAS G12D | PANC 04.03 | 48 | 87.8 | 90 | Flow Cytometry |
Experimental Protocols
Detailed methodologies for the key experiments involved in measuring DC50 values are provided below.
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with PROTACs.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC compound stock solution (in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells in the appropriate complete growth medium.
-
Seed cells into 6-well plates (for Western Blot) or 96-well plates (for other assays) at a density that ensures they are in the exponential growth phase during treatment.[3]
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[3]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in complete growth medium from the DMSO stock.[3]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.[1][3]
-
Include a vehicle control (medium with the same final concentration of DMSO).[3]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[1]
-
Protocol 2: Western Blot for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a target protein following PROTAC treatment.[1]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis:
-
After PROTAC treatment, wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1][3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][3]
-
Collect the supernatant containing the protein.[3]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1][3]
-
Quantify the band intensity using densitometry software.[1]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Protocol 3: In-Cell Western™ (ICW) Assay
The In-Cell Western assay is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting.[4]
Materials:
-
96-well plate with treated cells
-
Formaldehyde (B43269), 16%, methanol-free
-
PBS
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (target protein and loading control)
-
Fluorochrome-conjugated secondary antibodies (e.g., IRDye®)
-
Antibody Dilution Buffer
Procedure:
-
Cell Fixation and Permeabilization:
-
After PROTAC treatment, carefully remove the medium.
-
Fix the cells by adding 150 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of PBS with 0.1% Triton X-100.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the primary antibodies against the target protein and a normalization control (e.g., tubulin) in Antibody Dilution Buffer.
-
Remove the blocking solution and add 50 µL of the primary antibody cocktail to each well.
-
Incubate overnight at 4°C.[5]
-
-
Secondary Antibody Incubation:
-
Wash the wells five times with 200 µL of PBS with 0.1% Triton X-100.
-
Prepare a cocktail of the corresponding fluorochrome-conjugated secondary antibodies in Antibody Dilution Buffer.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature, protected from light.[5]
-
-
Imaging and Analysis:
-
Wash the wells five times with 200 µL of PBS with 0.1% Triton X-100.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Normalize the target protein signal to the normalization control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative immunoassay that can be adapted to measure protein levels in cell lysates.[][7]
Materials:
-
Cell lysates from PROTAC-treated cells
-
ELISA plate pre-coated with a capture antibody for the target protein
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Wash buffer
-
Stop solution
Procedure:
-
Sample Addition:
-
Add normalized cell lysates to the wells of the pre-coated ELISA plate.
-
Incubate for the recommended time to allow the target protein to bind to the capture antibody.
-
-
Detection Antibody:
-
Wash the plate to remove unbound proteins.
-
Add the enzyme-conjugated detection antibody and incubate.
-
-
Substrate Addition:
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate, which will be converted by the enzyme to produce a colored product.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using known concentrations of the recombinant target protein.
-
Determine the concentration of the target protein in the cell lysates from the standard curve.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 5: Flow Cytometry
Flow cytometry can be used to quantify intracellular protein levels on a single-cell basis.[8]
Materials:
-
PROTAC-treated cells
-
Fixation/Permeabilization buffer
-
Primary antibody against the target protein
-
Fluorochrome-conjugated secondary antibody or a fluorescently labeled primary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated cells and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using an appropriate buffer to allow antibodies to access intracellular proteins.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody against the target protein.
-
Wash the cells to remove unbound primary antibody.
-
If the primary antibody is not fluorescently labeled, incubate with a fluorochrome-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percentage of protein degradation by comparing the MFI of treated cells to that of vehicle-treated cells.
-
Data Analysis and DC50 Calculation
-
Data Normalization: For each concentration of the PROTAC, calculate the percentage of remaining protein relative to the vehicle control.
-
Dose-Response Curve: Plot the percentage of protein degradation (or remaining protein) against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (4PL) non-linear regression model.
-
DC50 and Dmax Determination: From the fitted curve, determine the DC50 value (the concentration at which 50% degradation is achieved) and the Dmax value (the maximum percentage of degradation observed).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 5 for Brain-Penetrant Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapies for central nervous system (CNS) disorders is hampered by the blood-brain barrier (BBB), a significant challenge for drug delivery. Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality capable of targeting previously "undruggable" proteins by inducing their degradation. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which recruits an E3 ubiquitin ligase to the target protein.
This document provides detailed application notes and protocols for E3 Ligase Ligand-linker Conjugate 5 , a molecule comprising the Cereblon (CRBN) ligand thalidomide (B1683933) connected to a linker. This conjugate serves as a foundational building block for the synthesis of brain-penetrant PROTACs aimed at degrading disease-causing proteins within the CNS. The strategic selection of the E3 ligase and linker is paramount for optimizing the physicochemical properties of the final PROTAC to facilitate BBB penetration.
Product Information: this compound
| Property | Value | Reference |
| E3 Ligase Recruited | Cereblon (CRBN) | [][2] |
| Core Ligand | Thalidomide | [][2] |
| Molecular Weight | 315.4 g/mol | [3] |
| Supplied As | Lyophilized Powder | [3] |
| Storage Conditions | -20°C | [3] |
| Applications | Synthesis of PROTACs for targeted protein degradation | [3] |
Signaling Pathway and Mechanism of Action
This compound is a key component in the assembly of a PROTAC. Once conjugated to a ligand that binds a target protein of interest (POI), the resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the POI. The thalidomide moiety of the conjugate binds to the CRBN E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event brings the entire E3 ligase machinery into close proximity with the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Brain-Penetrant PROTAC
This protocol outlines the general steps for conjugating this compound to a ligand for a CNS target protein. The choice of linker is critical for brain penetrance, with polyethylene (B3416737) glycol (PEG) linkers often used to improve solubility and permeability properties.[][4]
Materials:
-
This compound
-
Target Protein Ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or alkyne)
-
PEG linker with appropriate terminal functional groups
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Functionalization of the Linker (if necessary): If this compound does not possess the desired linker, a suitable linker (e.g., a PEG linker) must first be attached. This typically involves standard amide bond formation or click chemistry.
-
Activation of the Target Protein Ligand: If the target protein ligand contains a carboxylic acid, activate it using a coupling reagent like HATU or EDC/NHS in an appropriate solvent.
-
Conjugation Reaction: Add the activated target protein ligand to a solution of the this compound. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS to ensure the formation of the desired PROTAC molecule.
-
Purification: Once the reaction is complete, purify the crude product using preparative HPLC to obtain the final PROTAC with high purity.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Caption: General workflow for the synthesis of a brain-penetrant PROTAC.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes an in vitro assay to assess the ability of the synthesized PROTAC to cross the BBB. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models.[5][6]
Materials:
-
Synthesized PROTAC
-
PAMPA plate system or a co-culture of brain endothelial cells, pericytes, and astrocytes
-
Assay buffer
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the BBB Model:
-
PAMPA: Hydrate the artificial membrane on the donor plate with the assay buffer.
-
Cell-based: Culture the brain endothelial cells on a transwell insert, with pericytes and astrocytes on the basolateral side, until a tight monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
-
Prepare PROTAC Solution: Dissolve the PROTAC in the assay buffer at a known concentration.
-
Permeability Assay:
-
Add the PROTAC solution to the donor (apical) side of the BBB model.
-
Add fresh assay buffer to the acceptor (basolateral) side.
-
Incubate for a defined period (e.g., 4-24 hours).
-
-
Sample Collection: Collect samples from both the donor and acceptor compartments at the end of the incubation period.
-
Quantification: Analyze the concentration of the PROTAC in both compartments using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the permeability of the PROTAC across the BBB model.
Protocol 3: In Vivo Brain Penetration Study in Mice
This protocol outlines a typical in vivo study to determine the brain penetration of the PROTAC in a mouse model.
Materials:
-
Synthesized PROTAC formulated for in vivo administration
-
Wild-type mice
-
Vehicle for PROTAC formulation
-
Equipment for dosing (e.g., oral gavage needles, syringes)
-
Tissue homogenization equipment
-
LC-MS/MS system for quantification
Procedure:
-
Dosing: Administer the PROTAC to mice at a specific dose via the desired route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via cardiac puncture or tail vein) and perfuse the mice with saline to remove blood from the brain.
-
Tissue Processing:
-
Centrifuge the blood samples to collect plasma.
-
Excise the brains and homogenize them in a suitable buffer.
-
-
Sample Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to extract the PROTAC.
-
Quantification: Analyze the concentration of the PROTAC in the plasma and brain extracts using a validated LC-MS/MS method.[7]
-
Data Analysis:
-
Calculate the pharmacokinetic parameters in the plasma (e.g., Cmax, Tmax, AUC).
-
Determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess brain penetration.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the characterization of a brain-penetrant PROTAC synthesized using this compound. Note: The values presented are hypothetical and for illustrative purposes only.
Table 1: In Vitro Degradation Profile
| Parameter | Value | Cell Line |
| DC50 (Degradation) | 25 nM | SH-SY5Y (human neuroblastoma) |
| Dmax (Maximum Degradation) | >90% | SH-SY5Y (human neuroblastoma) |
| Time to Dmax | 8 hours | SH-SY5Y (human neuroblastoma) |
Table 2: In Vitro BBB Permeability
| Assay Type | Papp (x 10⁻⁶ cm/s) |
| PAMPA-BBB | 5.2 |
| Cell-based BBB model | 3.8 |
Table 3: In Vivo Pharmacokinetics and Brain Penetration (Mouse)
| Parameter | Value |
| Dose and Route | 30 mg/kg, oral |
| Plasma Cmax | 1500 ng/mL |
| Brain Cmax | 300 ng/g |
| Brain-to-Plasma Ratio (Kp) at Tmax | 0.2 |
Conclusion
This compound, which utilizes the well-characterized CRBN E3 ligase ligand thalidomide, provides a valuable starting point for the development of brain-penetrant PROTACs. The successful design of such degraders hinges on the careful selection of the target protein ligand and, crucially, the linker, which must be optimized to achieve the desired physicochemical properties for BBB permeability. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of brain-penetrant PROTACs derived from this conjugate. Rigorous experimental validation is essential to advance these promising molecules toward potential therapeutic applications for CNS disorders.
References
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 5 using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
Click chemistry has emerged as a powerful and versatile tool for the rapid and efficient synthesis of PROTACs.[3][] Its high efficiency, mild reaction conditions, and bioorthogonality make it ideal for conjugating the E3 ligase ligand-linker moiety to the POI ligand.[] This document provides detailed application notes and protocols for the conjugation of "E3 Ligase Ligand-linker Conjugate 5," a hypothetical but representative molecule, to a POI ligand using two common click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
For the purpose of these protocols, we will define This compound as a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, functionalized with an azide (B81097) group for click chemistry.
Hypothetical Structure of this compound:
-
E3 Ligase Ligand: (S,R,S)-AHPC-based VHL ligand[5]
-
Linker: A polyethylene (B3416737) glycol (PEG) linker to enhance solubility and provide spatial separation.[6][7]
-
Reactive Handle: An azide (-N3) group for click chemistry conjugation.[5][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of PROTACs using click chemistry. The data is representative and may vary depending on the specific reactants and conditions used.
Table 1: Reaction Yields and Purity for PROTAC Synthesis via Click Chemistry
| Click Chemistry Method | E3 Ligase Ligand-linker | POI Ligand-linker | Typical Yield (%) | Purity by HPLC (%) |
| CuAAC | Azide-functionalized | Alkyne-functionalized | 85-97%[9] | >95% |
| SPAAC | Azide-functionalized | DBCO-functionalized | 70-90% | >95% |
| CuAAC | Alkyne-functionalized | Azide-functionalized | 80-95% | >95% |
| SPAAC | DBCO-functionalized | Azide-functionalized | 75-92% | >95% |
Table 2: Characterization Data for a Representative PROTAC
| Analytical Method | Parameter | Observed Value | Expected Value |
| LC-MS | [M+H]⁺ | 987.5 | 987.5 |
| High-Resolution MS | Exact Mass | 987.4821 | 987.4819 |
| ¹H NMR | Chemical Shift (δ) | Consistent with proposed structure | N/A |
| Purity (HPLC) | Area % at 254 nm | 98.2% | >95% |
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the mechanism of action of a PROTAC in hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Characterization
This diagram outlines the general workflow for synthesizing and characterizing a PROTAC using click chemistry.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized E3 ligase ligand-linker (E3-N₃) with an alkyne-functionalized POI ligand (POI-alkyne).
Materials and Reagents:
-
This compound (Azide-functionalized)
-
POI Ligand-linker (Terminal Alkyne-functionalized)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent: Dimethylformamide (DMF) or a mixture of t-BuOH/H₂O (1:1)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Prepare a 10 mM stock solution of the POI Ligand-linker in DMF.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMF or water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the POI Ligand-linker (1.0 eq).
-
Add the this compound (1.0-1.2 eq).
-
Add the chosen solvent (DMF or t-BuOH/H₂O) to achieve a final concentration of approximately 1-5 mM of the limiting reagent.
-
Purge the reaction mixture with nitrogen gas for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture (0.5-1.0 eq).
-
Add the CuSO₄·5H₂O solution (0.1-0.2 eq).
-
Add the freshly prepared sodium ascorbate solution (0.5-1.0 eq) to initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent like ethyl acetate (B1210297) or water.
-
If using an organic solvent, wash with brine. If aqueous, proceed directly to purification.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.[10]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of an azide-functionalized E3 ligase ligand-linker (E3-N₃) with a strained alkyne-functionalized POI ligand (e.g., containing DBCO or BCN).
Materials and Reagents:
-
This compound (Azide-functionalized)
-
POI Ligand-linker (DBCO- or BCN-functionalized)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the DBCO- or BCN-functionalized POI Ligand-linker in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the POI Ligand-linker (1.0 eq).
-
Add the this compound (1.0-1.5 eq).
-
Add the chosen solvent (DMSO or PBS) to achieve a final concentration of approximately 1-10 mM of the limiting reagent.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
As this is a copper-free reaction, the work-up is often simpler.
-
Dilute the reaction mixture with an appropriate solvent for injection onto the HPLC.
-
Purify the crude product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Analyze the purified PROTAC by LC-MS, HRMS, and NMR to confirm its identity and purity.[10]
-
Conclusion
Click chemistry provides a robust and efficient method for the synthesis of E3 ligase ligand-linker conjugates and the final assembly of PROTACs. The protocols provided herein for CuAAC and SPAAC offer reliable starting points for researchers in drug discovery and chemical biology. The choice between CuAAC and SPAAC will depend on the chemical nature of the substrates and the desired reaction conditions, with SPAAC being the preferred method for biological systems sensitive to copper.[] Careful purification and thorough characterization are essential to ensure the quality and activity of the synthesized PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 12. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application Notes and Protocols for Characterizing VHL-based PROTACs using (S,R,S)-AHPC-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This document provides detailed application notes and protocols for the analytical characterization of PROTACs constructed using "E3 Ligase Ligand-linker Conjugate 5," which is comprised of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 3-unit polyethylene (B3416737) glycol (PEG3) linker with a terminal amine for conjugation ((S,R,S)-AHPC-PEG3-NH2).[1][][3]
These protocols are designed to guide researchers through the essential analytical techniques required to characterize the physical properties, binding affinities, and cellular activity of these VHL-based PROTACs.
PROTAC Signaling Pathway
The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the characterization of VHL-based PROTACs.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC (VH032-NH2) | Not specified | 1.11 µM (for GMB-475) | Cellular Assay |
| VH032 | Low single-digit µM | Not specified | NanoBRET |
| VHL Ligand 15 | 5.4 ± 0.2 µM | 4.1 µM | ITC, Biochemical Assay |
Note: Binding affinities can vary depending on the specific assay conditions and the conjugated POI ligand.
Table 2: Degradation Potency of VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| Jps016 (tfa) | HDAC1 | HCT116 | 0.55 µM | 77 |
| Jps016 (tfa) | HDAC3 | HCT116 | 0.53 µM | 66 |
| PROTAC 4 | HDAC1 | HCT116 | 0.55 µM | ~100 (at 10 µM) |
| PROTAC 4 | HDAC3 | HCT116 | 0.53 µM | >50 (at 1 µM) |
| LC-2 | KRAS G12C | Various | 0.25 - 0.76 µM | Not specified |
| ARV-771 | BET proteins | CRPC cells | <1 nM | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments in the characterization of (S,R,S)-AHPC-based PROTACs.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of PROTACs, enabling the analysis of ternary complex formation, protein degradation, and metabolic stability.[4][5][6]
Figure 2: General workflow for MS-based PROTAC analysis.
Objective: To confirm the formation and stoichiometry of the POI-PROTAC-VHL ternary complex.
Protocol:
-
Sample Preparation:
-
Reconstitute purified POI, VHL E3 ligase complex, and the (S,R,S)-AHPC-based PROTAC in a volatile buffer (e.g., 200 mM ammonium (B1175870) acetate, pH 6.8).
-
Mix the components at desired molar ratios (e.g., 1:1:1 or with PROTAC titration).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Instrument Setup (Orbitrap or similar high-resolution MS):
-
Use a nano-electrospray ionization (nESI) source.
-
Optimize instrumental parameters to preserve non-covalent interactions (soft ionization conditions).
-
Set the collision energy (CE) to a low value initially to observe the intact ternary complex. A CE ramp can be used to induce dissociation and study complex stability.
-
-
Data Acquisition:
-
Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the individual proteins and the ternary complex.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the molecular weights of the observed species.
-
Confirm the presence of the ternary complex by its measured molecular weight.
-
Quantify the relative abundance of apo-proteins, binary complexes, and the ternary complex to assess binding affinity and cooperativity.
-
Objective: To quantify the extent of POI degradation in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat with a dose-response of the (S,R,S)-AHPC-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and determine the protein concentration.
-
Take equal amounts of protein from each sample and perform in-solution or in-gel tryptic digestion.
-
-
LC-MS/MS Analysis (e.g., Orbitrap Astral MS):
-
Separate the resulting peptides using a reverse-phase liquid chromatography system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Identify and quantify peptides corresponding to the POI and a housekeeping protein (for normalization) using a proteomics software suite.
-
Calculate the relative abundance of the POI in PROTAC-treated samples compared to the vehicle control to determine the percentage of degradation.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Binding Analysis
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinities and thermodynamics of PROTAC interactions.[7][8][9][10][11]
Figure 3: Workflow for biophysical characterization of PROTACs.
Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation.
Protocol:
-
Immobilization:
-
Immobilize the VHL E3 ligase complex onto an SPR sensor chip (e.g., CM5 chip) via amine coupling or using a capture-based method (e.g., anti-His antibody).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the (S,R,S)-AHPC-based PROTAC over the immobilized VHL surface to measure the binding kinetics and affinity of the PROTAC-VHL interaction.
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the PROTAC-POI binding parameters.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the POI (at a saturating concentration) over the immobilized VHL surface.
-
The resulting sensorgram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC-VHL) by the KD of the ternary complex formation.
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding.
Protocol:
-
Sample Preparation:
-
Dialyze the purified POI, VHL E3 ligase complex, and the PROTAC into the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Titration:
-
Place the VHL complex in the sample cell and the PROTAC in the injection syringe.
-
Perform a series of injections and measure the heat change upon binding.
-
-
Ternary Titration:
-
To measure the binding of the POI to the pre-formed PROTAC-VHL complex, place the VHL complex and a saturating concentration of the PROTAC in the sample cell and titrate in the POI from the syringe.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the KD, enthalpy change (ΔH), and stoichiometry (n).
-
The entropy change (ΔS) can then be calculated.
-
Cellular Assays
Cellular assays are crucial for evaluating the biological activity of the PROTAC in a physiological context.
Objective: To visualize and quantify the degradation of the target protein in cells.
Protocol:
-
Cell Treatment:
-
Treat cells with increasing concentrations of the (S,R,S)-AHPC-based PROTAC for a predetermined time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane (PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
-
Objective: To confirm that the PROTAC induces ubiquitination of the POI.
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, VHL E3 ligase complex, ubiquitin, ATP, and the purified POI.
-
Add the (S,R,S)-AHPC-based PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction and analyze the samples by Western blot using an antibody against the POI.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information on PROTAC-protein interactions and the conformation of the PROTAC in solution.[12][13]
Protocol:
-
Sample Preparation:
-
Prepare isotopically labeled (e.g., 15N) POI or VHL for protein-observed NMR experiments.
-
Dissolve the protein and the PROTAC in a suitable NMR buffer.
-
-
NMR Experiments:
-
Acquire 1H-15N HSQC spectra of the labeled protein in the absence and presence of the PROTAC.
-
Chemical shift perturbations (CSPs) in the HSQC spectra upon PROTAC binding can identify the binding interface.
-
Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can be used to identify the binding epitope of the PROTAC.
-
Nuclear Overhauser Effect (NOE) experiments can provide information on the conformation of the PROTAC when bound to its target proteins.
-
-
Data Analysis:
-
Analyze the changes in chemical shifts to map the binding site.
-
Use NOE-derived distance restraints to determine the solution structure of the PROTAC-protein complex.
-
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of PROTACs developed using this compound. A thorough analytical characterization is essential for understanding the structure-activity relationship of these molecules and for advancing potent and selective protein degraders through the drug discovery pipeline. By employing a combination of mass spectrometry, biophysical assays, cellular assays, and NMR spectroscopy, researchers can gain a detailed understanding of the mechanism of action and efficacy of their VHL-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sciex.com [sciex.com]
- 6. waters.com [waters.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of E3 Ligase Ligand-Based PROTACs
A Note on Nomenclature: The term "E3 Ligase Ligand-linker Conjugate 5" appears to be a placeholder or internal designation. This guide will address the solubility challenges of PROTACs by referencing commonly used E3 ligase ligand classes, such as those for von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 homolog (MDM2). The principles and strategies discussed are broadly applicable to PROTACs, regardless of the specific E3 ligase ligand employed.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have such low aqueous solubility?
A1: PROTACs are inherently complex, high molecular weight molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space. Their structure, which includes two distinct protein-binding ligands and a linker, frequently results in high lipophilicity and poor aqueous solubility. This can hinder their development into bioavailable medicines.[1][2] The hydrophobic nature of many linkers, such as simple alkyl chains, can further contribute to limited solubility.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2: Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions, often from a DMSO stock solution into an aqueous buffer. It is a high-throughput method typically used in early drug discovery for rapid screening.[4] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a more time-consuming measurement but provides a more accurate and fundamental understanding of the compound's solubility, which is crucial for lead optimization and formulation development.[4][5] For a comprehensive profile, it is advisable to measure both.
Q3: How does the choice of E3 ligase ligand affect the solubility of my PROTAC?
A3: The E3 ligase ligand is a significant contributor to the overall physicochemical properties of the PROTAC. Ligands for different E3 ligases, such as CRBN, VHL, IAP, and MDM2, have distinct structural and chemical features that influence the final PROTAC's solubility.[6] For instance, some studies have noted that the choice between pomalidomide (B1683931) (a CRBN ligand) and VHL ligands can impact the resulting PROTAC's solubility.[5] Therefore, the selection of the E3 ligase ligand should be considered as a potential point of optimization for solubility.
Q4: Can computational models accurately predict the solubility of my PROTACs?
A4: While computational models are valuable tools in drug discovery, their ability to accurately predict the solubility of PROTACs is still evolving. Standard prediction algorithms, which are often trained on smaller, "Rule of 5"-compliant molecules, may not perform as well for the bRo5 chemical space that PROTACs occupy.[7] Some studies have found moderate correlations between experimental solubility and certain calculated descriptors, but it is generally recommended to experimentally determine the solubility of your PROTACs for the most accurate data.[5][7]
Troubleshooting Guides
This section addresses common problems encountered during experiments related to PROTAC solubility.
Issue 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a cell-based assay.
-
Possible Cause: The final concentration of your PROTAC in the aqueous buffer exceeds its kinetic solubility limit. The small percentage of DMSO carried over from the stock solution is insufficient to keep the compound dissolved.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting PROTAC precipitation.
-
Solutions:
-
Determine the Kinetic Solubility: Before conducting your assay, perform a kinetic solubility measurement in the exact same buffer to understand the solubility limit of your compound (see Experimental Protocols section).[8]
-
Adjust Concentration: If feasible for your experiment, lower the final concentration of the PROTAC to be safely below its measured kinetic solubility.
-
Optimize Dilution Technique: When preparing your working solution, add the DMSO stock dropwise into the vigorously vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Consider Formulation: For in vitro assays, explore the use of solubilizing agents like cyclodextrins, if they are compatible with your experimental system.[8]
-
Issue 2: My PROTAC shows inconsistent activity or poor results in biochemical or biophysical assays.
-
Possible Cause: Undissolved PROTAC aggregates can interfere with assay signals and lead to non-reproducible data. High background signals or artifacts in biophysical assays are often symptomatic of aggregation.
-
Solutions:
-
Visual Inspection and Centrifugation: Always visually inspect your solutions for any cloudiness or particulate matter. Before use, centrifuge the solutions at high speed and use the supernatant to ensure you are working with the soluble fraction.[8]
-
Buffer Optimization: The solubility of your PROTAC can be pH-dependent. Experiment with adjusting the pH of your buffer. Additionally, modifying the salt concentration or including additives like glycerol (B35011) or non-ionic detergents (e.g., Tween-20) can sometimes help to mitigate aggregation.
-
Re-evaluate Linker Design: If solubility issues persist and are hindering your research, it may be necessary to synthesize new analogs with more hydrophilic linkers. Incorporating polar functional groups, such as ethers or amines, or using polyethylene (B3416737) glycol (PEG) chains can significantly improve aqueous solubility.[3]
-
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Physicochemical Properties and Solubility
| PROTAC | Linker Type | Linker Composition | Aqueous Solubility (µM) | Reference |
| PROTAC 1 | PEG | PEG-based | High | [9] |
| PROTAC 2 | PEG | Shorter PEG-based | Moderate | [9] |
| PROTAC 3 | Alkyl | Alkyl-based | Low | [9] |
This table illustrates the general trend that PROTACs with more hydrophilic PEG linkers tend to have higher aqueous solubility compared to those with more hydrophobic alkyl linkers.
Table 2: Enhancement of PROTAC Solubility with Amorphous Solid Dispersion (ASD) Formulation
| PROTAC | Formulation | Drug Loading | Dissolved Concentration (µg/mL) after 120 min | Fold Increase vs. Unformulated | Reference |
| ARCC-4 | Unformulated (Amorphous) | N/A | ~0.016 | 1x | [6][10] |
| ARCC-4 | ASD with HPMCAS | 10% | ~22.5 | ~1400x | [6] |
| ARCC-4 | ASD with HPMCAS | 20% | ~17.5 | ~1090x | [6] |
| ARCC-4 | ASD with Eudragit® L 100-55 | 10% | ~18.0 | ~1125x | [6] |
| ARCC-4 | ASD with Eudragit® L 100-55 | 20% | ~11.8 | ~737x | [6] |
This table demonstrates the significant improvement in the aqueous concentration of the PROTAC ARCC-4 when formulated as an amorphous solid dispersion with different polymers.[6]
Experimental Protocols
Protocol 1: Kinetic Solubility Assays
A. Kinetic Solubility by Laser Nephelometry (High-Throughput Screening)
This method provides a rapid, qualitative or semi-quantitative assessment of solubility by measuring light scattering from precipitated particles.[11][12]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into each well. To generate a concentration curve, perform serial dilutions in DMSO.
-
Add Buffer: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., <2%).
-
Mix and Incubate: Mix the contents of the plate thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[11]
-
Measure Light Scattering: Use a laser nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.
-
Data Analysis: The solubility is typically reported as the highest concentration at which no significant light scattering (precipitation) is observed compared to a soluble control.
B. Kinetic Solubility by HPLC-UV or LC-MS/MS
This method provides a quantitative measurement of the concentration of the dissolved PROTAC.[8]
-
Preparation of Stock and Working Solutions: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. From this, prepare working solutions by diluting the stock into the desired aqueous buffer at various concentrations.
-
Incubation: Incubate the working solutions at room temperature or 37°C for a set period (e.g., 2 hours) with gentle shaking.[4]
-
Separation of Undissolved Compound: Use a solubility filter plate (e.g., with a 0.45 µm filter) or centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any precipitate.[8]
-
Quantification: Carefully collect the supernatant or filtrate, ensuring no solid material is transferred. Analyze the concentration of the dissolved PROTAC in this clear solution using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Calculation: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a solid compound and is considered the "gold standard".[4][5]
-
Preparation: Add an excess amount of the solid PROTAC (powder form) to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure there is enough solid material to maintain a saturated solution with excess solid present throughout the experiment.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid material at the bottom. The sample may be further clarified by filtering through a syringe filter (e.g., 0.22 µm PVDF).
-
Dilution and Quantification: Immediately dilute the collected supernatant with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation upon storage. Quantify the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method against a standard curve.[10]
-
Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Mandatory Visualization
Caption: Mechanism of PROTAC-induced targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
troubleshooting failed PROTAC synthesis with E3 Ligase Ligand-linker Conjugate 5
Welcome to the technical support center for PROTAC® synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges encountered when using E3 Ligase Ligand-linker Conjugate 5 .
Frequently Asked Questions (FAQs)
Q1: My final PROTAC synthesis using this compound resulted in a low yield. What are the potential causes?
A1: Low synthetic yield is a common issue in multi-step PROTAC synthesis.[1] Several factors related to the final coupling step can contribute to this problem:
-
Inefficient Coupling Reaction: The conjugation of your protein of interest (POI) ligand to the this compound may be incomplete. This can be due to suboptimal reaction conditions, inappropriate coupling reagents, or steric hindrance.[2]
-
Side Reactions: The functional groups on your POI ligand or the linker conjugate might be participating in unintended side reactions, consuming the starting materials.
-
Degradation of Starting Materials or Product: The E3 ligase ligand, the linker, or the final PROTAC molecule may be unstable under the chosen reaction or purification conditions.
-
Purification Losses: Significant amounts of the final product can be lost during purification steps, especially if the product has poor solubility or if the purification method is not optimized.[3]
Q2: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis of the crude reaction mixture. What could be the reason?
A2: The presence of multiple products indicates either an incomplete reaction or the formation of side products. Potential reasons include:
-
Unreacted Starting Materials: The most common reason is the presence of unreacted this compound and your POI ligand.
-
Formation of Side Products: Depending on the functional groups present in your molecules and the reaction conditions, various side products can be formed. For example, if using amide coupling, side reactions with other nucleophilic groups can occur.
-
Epimerization: Chiral centers in the E3 ligase ligand or your POI ligand might be susceptible to epimerization under the reaction conditions, leading to diastereomers that can be separated by chromatography.
-
Degradation Products: As mentioned earlier, instability of the reactants or the product can lead to the formation of degradation products.[4]
Q3: The final purified PROTAC does not show any protein degradation activity. What synthetic issues could lead to this?
A3: Lack of biological activity in a synthesized PROTAC can be due to several synthesis-related problems:
-
Incorrect Chemical Structure: An error in the synthesis may have led to a molecule with an incorrect structure. It is crucial to thoroughly characterize the final product using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Modification of Binding Moieties: The synthetic steps might have unintentionally modified the pharmacophores of the E3 ligase ligand or the POI ligand, thereby reducing or abolishing their binding affinity to their respective target proteins.[2]
-
Inappropriate Linker Attachment Point: The point of attachment of the linker to the E3 ligase ligand or the POI ligand (the "exit vector") is critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase).[5] If the synthesis was designed with a suboptimal exit vector, the resulting PROTAC might not be able to induce protein degradation.
-
Presence of Impurities: Residual reagents or byproducts from the synthesis, even in small amounts, could interfere with the biological assays.
Troubleshooting Guide for Failed Coupling of POI Ligand to this compound
This guide focuses on the common final step in PROTAC synthesis: the conjugation of a ligand for a protein of interest (POI) to a pre-formed E3 Ligase Ligand-linker Conjugate. We will assume a standard amide coupling reaction, a widely used method in PROTAC synthesis.[6]
Scenario: Low or No Yield of the Final PROTAC
If you are experiencing low or no yield after attempting to couple your POI ligand (with a primary/secondary amine) to this compound (with a terminal carboxylic acid), consider the following troubleshooting steps.
1. Verify Starting Material Quality and Stoichiometry
-
Action: Confirm the purity of both your POI ligand and the this compound using LC-MS and ¹H NMR.
-
Rationale: Impurities can interfere with the reaction. Ensure accurate measurement of starting materials to maintain the desired stoichiometry.
2. Optimize Amide Coupling Conditions
-
Action: Systematically vary the coupling reagents, base, solvent, temperature, and reaction time.
-
Rationale: The optimal conditions can be highly dependent on the specific substrates. A screening of conditions is often necessary.
Quantitative Data Summary: Amide Coupling Condition Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Hindered Substrates) |
| Coupling Reagent | HATU | HBTU | COMU |
| Base | DIPEA | Triethylamine | 2,4,6-Collidine |
| Solvent | DMF | DCM/CH₃CN | Anhydrous THF |
| Temperature | Room Temperature | 0 °C to RT | RT to 40 °C |
| Reaction Time | 4 hours | 12 hours | 24 hours |
| Typical Yield Range | 30-60% | 25-55% | 40-75% |
Note: Yields are highly substrate-dependent and these ranges are for illustrative purposes.
3. Monitor Reaction Progress
-
Action: Use analytical techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product over time.
-
Rationale: This will help determine if the reaction is stalling or if the product is degrading after formation.
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the this compound (1.0 eq) in anhydrous DMF (0.1 M), add the POI ligand with a free amine (1.1 eq).
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS every hour.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.[3]
4. Characterize the Product Thoroughly
-
Action: After purification, confirm the identity and purity of the final PROTAC using LC-MS, HRMS, and ¹H NMR.
-
Rationale: In-depth characterization is essential to ensure you have synthesized the correct molecule before proceeding to biological evaluation.[7]
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. lcms.cz [lcms.cz]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Off-Target Effects with E3 Ligase Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming off-target effects of E3 Ligase Ligand-linker Conjugates used in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects with PROTACs can stem from several factors. The ligand for the target protein may bind to unintended proteins, or the E3 ligase recruiter component might engage with other cellular machinery.[1] Additionally, the linker connecting these two elements can influence the formation of off-target ternary complexes.[1] High concentrations of PROTACs can also lead to a "hook effect," where the formation of binary complexes (PROTAC with either the target or the E3 ligase) predominates over the productive ternary complex, potentially causing off-target pharmacology.[2]
Q2: How can I experimentally identify potential off-target proteins?
A2: A comprehensive approach is recommended to identify off-target effects. Global quantitative proteomics is a powerful, unbiased method to survey changes in protein abundance across the entire proteome upon PROTAC treatment.[1][3] This can be complemented by targeted validation techniques such as Western blotting for specific proteins of concern.[2][4] Cellular Thermal Shift Assay (CETSA) can also be employed to assess the engagement of your PROTAC with both its intended target and potential off-targets within a cellular context.[4]
Q3: What are the best practices for designing control experiments to assess off-target effects?
A3: To rigorously assess off-target effects, several control experiments are crucial. A negative control PROTAC, such as an epimer that does not bind to the E3 ligase, should be included to distinguish target degradation from other cellular effects.[2][5] Additionally, pre-treatment with an inhibitor of the neddylation pathway (e.g., MLN4924) or the proteasome (e.g., MG-132) can confirm that the observed degradation is dependent on the Cullin-RING Ligase (CRL) and proteasome machinery.[5]
Q4: Can the choice of E3 ligase influence the off-target profile of a PROTAC?
A4: Yes, the choice of E3 ligase can significantly impact the off-target profile. Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.[1] Therefore, switching the E3 ligase recruiter (e.g., from a CRBN ligand to a VHL ligand) is a valid strategy to mitigate off-target effects and improve selectivity.[1]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Degradation Results | Cell passage number, confluency, or overall health can affect the efficiency of the ubiquitin-proteasome system.[1] | Standardize cell culture conditions, including using cells within a defined passage number range and maintaining consistent seeding densities.[1] |
| Instability of the PROTAC compound in the cell culture medium. | Assess the stability of your PROTAC in the media over the time course of your experiment. | |
| Cell Toxicity Observed | Off-target effects of the PROTAC. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible.[2] |
| High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is not toxic to the cells. | |
| Discrepancy Between Proteomics and Western Blot Data | Differences in the sensitivity of the assays. | Use the quantitative proteomics data to guide the selection of antibodies for Western blotting. |
| Cross-reactivity of the antibody used in the Western blot. | Confirm the specificity of your antibody, for instance, by using knockout/knockdown cell lines if they are available.[2] | |
| "Hook Effect" Observed (Reduced Degradation at High Concentrations) | Formation of unproductive binary complexes at high PROTAC concentrations.[2] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[1] |
| Test your PROTAC at lower concentrations (in the nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[1] |
Quantitative Data Summary
The following tables provide a hypothetical summary of key quantitative data for a CRBN-based PROTAC ("Degrader-C5") targeting Protein X.
Table 1: Binding Affinities and Ternary Complex Formation
| Component/Complex | Assay | Binding Affinity (Kd) | Cooperativity (α) |
| Degrader-C5 to Protein X | TR-FRET | 50 nM | - |
| Degrader-C5 to CRBN | TR-FRET | 250 nM | - |
| Ternary Complex (Protein X-Degrader-C5-CRBN) | TR-FRET | - | 5 |
Table 2: In Vitro Degradation Profile
| Parameter | Cell Line | Value |
| DC50 (Concentration for 50% degradation) | Cell Line A | 25 nM |
| Dmax (Maximum degradation) | Cell Line A | >95% |
| Time to 50% degradation (at 100 nM) | Cell Line A | 4 hours |
Table 3: Off-Target Profiling by Global Proteomics
| Potential Off-Target | Fold Change (Degrader-C5 vs. Vehicle) | Significance (p-value) |
| Protein Y | -1.5 | 0.04 |
| Protein Z | -1.2 | 0.08 |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture your chosen cell line to approximately 70-80% confluency. Treat the cells with your PROTAC at its optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[2]
-
Cell Lysis and Protein Digestion: After the desired incubation period (e.g., 6 hours for direct targets), lyse the cells and digest the proteins into peptides.[4][5]
-
Isobaric Labeling: Label the peptides from the different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification.[4]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[4]
-
Data Analysis: Identify and quantify the proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.[4]
Protocol 2: Western Blotting for Target Validation
-
Sample Preparation: Following treatment with the PROTAC and controls, lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a validated primary antibody specific to the potential off-target protein. Follow this with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.[2]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Treatment and Heating: Treat intact cells with your PROTAC. Heat the cells to a range of temperatures.[4]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[4]
-
Analysis: The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry.[4]
Visualizations
Caption: Workflow for off-target identification and validation.
References
optimizing linker length for E3 Ligase Ligand-linker Conjugate 5 PROTACs
Welcome to the technical support center for optimizing E3 Ligase Ligand-linker Conjugate 5 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex between the POI and the E3 ligase.[3][4][5] This ternary complex formation is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][6]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a crucial parameter that directly affects the efficiency of target protein degradation.[6][7]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[6][8]
-
Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[6][8] This can result in reduced degradation efficiency.
Therefore, the optimal linker length must be empirically determined for each specific target protein and E3 ligase pair to ensure a favorable conformation for the ternary complex.[9][10]
Q3: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are flexible chains such as polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][]
-
PEG Linkers: These are known to enhance the solubility and hydrophilicity of the PROTAC molecule.[3][12]
-
Alkyl Chains: These provide a high degree of conformational flexibility.[1]
More rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to increase the stability of the ternary complex and improve physicochemical properties.[6][][13]
Q4: What is the "hook effect" and how does it relate to linker design?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6][14] This occurs because at excessive concentrations, the PROTAC can form binary complexes (either with the target protein or the E3 ligase) more readily than the productive ternary complex, thus inhibiting degradation.[6] While linker design doesn't directly cause the hook effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate it by stabilizing the ternary complex over the binary ones.[15]
Troubleshooting Guides
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't see any target degradation.
This is a common challenge and often points to issues with ternary complex formation.
-
Possible Cause 1: Suboptimal Linker Length. The linker may not be the correct length to facilitate a productive ternary complex, even with good binary affinities.[6]
-
Possible Cause 2: Unfavorable Ternary Complex Conformation. The formed ternary complex may not be in a conformation that allows for efficient ubiquitination of the target protein.[15]
-
Possible Cause 3: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.[16]
Problem 2: I am observing a significant "hook effect" with my PROTAC.
This indicates that at higher concentrations, your PROTAC is favoring the formation of non-productive binary complexes.
-
Possible Cause 1: High PROTAC Concentration. You are likely using a concentration that is too high.
-
Possible Cause 2: Low Cooperativity. The ternary complex may not be significantly more stable than the binary complexes.
Data Presentation
The following tables summarize quantitative data on the effect of linker length on PROTAC efficacy for different targets.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | 12 | 15 | >95 |
| Compound A | Alkyl | 10 | 50 | 85 |
| Compound B | Alkyl | 14 | 25 | 90 |
| Compound C | Alkyl | 18 | 100 | 70 |
Data is illustrative and compiled from general trends reported in the literature.
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Type | Linker Length (atoms) | p38α DC50 (nM) |
| NR-11a | PEG | ~13 | >1000 (in mouse cells) |
| NR-11b | PEG | ~17 | >1000 (in mouse cells) |
| NR-11c | PEG | ~21 | ~100 |
Data adapted from a study on p38α and p38β selective degraders.[18]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To assess the formation and stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner (the one not immobilized) to check for any non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a series of concentrations of the soluble protein partner over the immobilized protein surface.
-
The increase in the response signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation. An increase in affinity compared to the binary interactions suggests positive cooperativity.[6]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing E3 Ligase Ligand-Linker Conjugate 5-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with E3 Ligase Ligand-linker Conjugate 5-based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with this compound-based degraders?
Cytotoxicity associated with these degraders can stem from several factors:
-
On-target toxicity: The intended degradation of the target protein of interest (POI) may lead to cell death if the protein is essential for cell survival.[1][2]
-
Off-target toxicity: The degrader molecule may induce the degradation of other proteins besides the intended target, leading to unintended cellular consequences.[3][4]
-
Ligand-specific effects: The E3 ligase ligand or the POI-binding ligand may exhibit cytotoxic activity independent of their role in protein degradation.[1]
-
"Hook effect": At high concentrations, the formation of binary complexes (Degrader-POI or Degrader-E3 ligase) can predominate over the productive ternary complex (POI-Degrader-E3 ligase), potentially leading to non-specific effects and increased cytotoxicity.[3][5]
-
Compound impurities: Residual impurities from the synthesis process can be cytotoxic.[1]
-
Experimental conditions: Factors such as high concentrations of solvents (e.g., DMSO), extended incubation times, or unhealthy cell cultures can contribute to observed cytotoxicity.[1][6]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target cytotoxicity is crucial for optimizing your degrader. Several control experiments can be performed:
| Experimental Control | Purpose | Expected Outcome if Cytotoxicity is On-Target |
| Inactive Epimer/Stereoisomer Control | To confirm that the cytotoxicity is dependent on E3 ligase engagement. This control molecule is structurally similar but cannot bind to the E3 ligase.[1] | The inactive control should not be cytotoxic. |
| Ligand-Only Controls | To determine if the individual components (POI binder or E3 ligase ligand) have inherent cytotoxicity.[1] | The individual ligands should show minimal cytotoxicity at the concentrations used for the degrader. |
| Proteasome Inhibitor Pre-treatment | To verify that the observed cytotoxicity is dependent on proteasomal degradation.[1][6] | Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue cells from cytotoxicity. |
| Target Protein Knockout/Knockdown Cells | To confirm that the cytotoxicity is dependent on the presence of the target protein. | The degrader should not be cytotoxic in cells lacking the target protein. |
Q3: What are the initial steps to troubleshoot and reduce the cytotoxicity of my degrader?
To mitigate cytotoxicity, a systematic approach is recommended:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that induces target degradation without causing significant cell death.[6]
-
Shorten Incubation Time: Conduct a time-course experiment to determine the earliest time point at which significant target degradation occurs, minimizing prolonged exposure.[6]
-
Confirm Target Degradation: Use methods like Western blotting or proteomics to ensure that the observed phenotype is associated with the degradation of the intended target.[5]
-
Assess Cell Health: Ensure that the cells used in the experiment are healthy and at an appropriate confluency.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the cytotoxicity of this compound-based degraders.
Problem: High level of cytotoxicity observed in my cell-based assay.
Figure 1. Initial troubleshooting workflow for high cytotoxicity.
Problem: How to determine the source of cytotoxicity (On-target vs. Off-target).
Figure 2. Differentiating on-target and off-target cytotoxicity.
Strategies for Reducing Cytotoxicity through Molecular Design
If initial troubleshooting steps are insufficient, redesigning the degrader molecule may be necessary.
Linker Optimization
The linker plays a crucial role in the stability and efficacy of the ternary complex.[7][8][9] Optimizing the linker can reduce cytotoxicity by improving selectivity and reducing off-target effects.
| Linker Parameter | Strategy | Rationale |
| Length | Synthesize a library of degraders with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[9] | An optimal linker length is critical for the formation of a stable and productive ternary complex, minimizing steric hindrance and promoting efficient ubiquitination.[9] |
| Composition | Introduce different chemical moieties into the linker, such as rigid (e.g., piperazine) or flexible (e.g., PEG) units.[9][] | Modifying the linker's composition can influence the degrader's solubility, cell permeability, and conformational dynamics.[9][] |
| Attachment Point | Vary the point of attachment of the linker to the E3 ligase ligand or the POI ligand. | The attachment point can affect the orientation of the proteins in the ternary complex, influencing degradation efficiency and selectivity. |
E3 Ligase and Ligand Modification
The choice of E3 ligase and its corresponding ligand can significantly impact the degrader's toxicity profile.
-
Tissue-Specific E3 Ligases: Utilizing E3 ligases with restricted expression in specific tissues can enhance the therapeutic window by limiting degradation to target tissues.[2][11] For example, von Hippel-Lindau (VHL) is minimally expressed in platelets, which has been exploited to develop BCL-XL degraders with reduced thrombocytopenia.[2]
-
Novel E3 Ligase Ligands: Developing new ligands for established or novel E3 ligases can help to avoid the known off-target effects of commonly used ligands, such as the immunomodulatory effects of thalidomide-based ligands for Cereblon (CRBN).[12]
-
Targeted Delivery Systems: To enhance tumor specificity and reduce systemic toxicity, degraders can be conjugated to molecules that target cancer cells, such as antibodies (Antibody-PROTAC Conjugates) or folate.[2][11] Hypoxia-activated PROTACs are another strategy to achieve tumor-selective degradation.[2]
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration at which the degrader causes 50% cell death (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound-based degrader in complete cell culture medium. A typical concentration range is 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium and add the prepared degrader dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the degrader concentration to determine the CC50 value.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
Objective: To determine if the observed cytotoxicity is mediated by apoptosis.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Cytotoxicity Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a relevant time period to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of caspase-3/7 and apoptosis.[6]
Protocol 3: Western Blot for Target Degradation
Objective: To confirm the degradation of the target protein at different concentrations and time points.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. Treat with various concentrations of the degrader for different durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Signaling Pathway and Workflow Diagrams
Figure 3. Mechanism of action for PROTAC-based degraders.
Figure 4. Workflow for assessing and mitigating cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 11. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 12. precisepeg.com [precisepeg.com]
E3 Ligase Ligand-linker Conjugate 5 stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with E3 Ligase Ligand-linker Conjugates in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with E3 Ligase Ligand-linker Conjugates in aqueous solutions?
E3 ligase ligand-linker conjugates, often referred to as Proteolysis Targeting Chimeras (PROTACs), can exhibit several stability issues in aqueous environments, including:
-
Poor Aqueous Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, these conjugates can have low solubility in aqueous buffers, leading to precipitation and aggregation.[1][][3] This can result in inconsistent and irreproducible experimental data.[1]
-
Hydrolysis: Certain chemical moieties within the conjugate, particularly in the E3 ligase ligand (e.g., immunomodulatory imide drugs like thalidomide (B1683933) derivatives) or the linker, can be susceptible to hydrolysis under physiological pH conditions.[1][4]
-
Metabolic Instability: In biological assays containing cellular extracts or enzymes (e.g., liver microsomes), conjugates can be rapidly metabolized.[1] The linker is often a primary site for metabolic modification by enzymes like Cytochrome P450s (CYPs).[1]
-
Chemical Instability: The inherent chemical structure of the E3 ligase ligand or the linker may be prone to degradation under specific experimental conditions (e.g., light exposure, presence of certain reagents).[1][5]
Q2: How does the linker component influence the stability of the conjugate?
The linker is a critical determinant of a conjugate's stability and overall performance.[1] Its length, chemical composition, and rigidity can significantly impact:
-
Metabolic Stability: Long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more susceptible to enzymatic degradation.[1] Incorporating more rigid or stable motifs like cycloalkanes or aromatic rings can enhance metabolic stability.[1]
-
Chemical Stability: The choice of chemical bonds within the linker is crucial. For example, certain azacyclic structures are inherently more stable.[1]
-
Physicochemical Properties: The linker influences solubility and cell permeability. Highly lipophilic linkers can decrease aqueous solubility, while very hydrophilic linkers may reduce cell permeability.[1]
-
Ternary Complex Formation: The linker's length and flexibility are vital for the formation of a stable and productive ternary complex between the target protein, the conjugate, and the E3 ligase.
Q3: Does the choice of E3 ligase ligand affect the conjugate's stability?
Yes, the intrinsic chemical stability of the E3 ligase ligand is a key factor.[1] For instance, immunomodulatory imide drugs (IMiDs) that bind to the cereblon (CRBN) E3 ligase are known to be susceptible to hydrolysis.[4] The stability of the ligand itself will directly contribute to the overall stability of the conjugate in aqueous solutions.
Troubleshooting Guides
Issue 1: Poor Solubility and Aggregation
Symptoms:
-
Precipitation of the compound is observed in aqueous buffers or cell culture media.[1]
-
Inconsistent or non-reproducible results in cellular assays.[1]
-
High background signal or artifacts in biophysical assays.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing poor solubility and aggregation.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Buffer Modification | Adjust pH of the buffer. | Changing the pH can alter the net charge of the conjugate, potentially increasing its solubility.[1] |
| Adjust salt concentration. | Salts can shield electrostatic interactions that may contribute to aggregation.[1] | |
| Add excipients. | Cosolvents (e.g., DMSO, glycerol) or non-ionic detergents (e.g., Tween-20) can help solubilize the compound and prevent aggregation.[1] | |
| Compound Handling | Prepare fresh stock solutions. | Avoid repeated freeze-thaw cycles which can promote precipitation.[6] |
| Sonication or vortexing. | Mechanical agitation can help dissolve small aggregates. | |
| Formulation Strategies | Utilize lipid-based formulations. | Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the aqueous solubility of lipophilic compounds.[1] |
| Prepare amorphous solid dispersions. | Embedding the conjugate in a polymer matrix can enhance its apparent solubility.[1] |
Issue 2: Hydrolytic or Metabolic Degradation
Symptoms:
-
Loss of compound activity over time in aqueous buffers or cell-based assays.
-
Appearance of new peaks corresponding to degradation products in analytical assays (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Workflow for addressing hydrolytic or metabolic degradation.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Experimental Conditions | Minimize incubation time. | Reduce the time the conjugate is exposed to conditions that promote degradation. |
| Work at lower temperatures. | Degradation rates are often temperature-dependent. | |
| Use fresh media/buffers. | Components in aged media or buffers might contribute to degradation. | |
| Chemical Modification | Modify the linker. | Replace susceptible moieties (e.g., long alkyl chains) with more stable ones (e.g., cycloalkanes).[1] |
| Modify the E3 ligase ligand. | If using a known unstable ligand (e.g., certain IMiDs), consider analogs with improved stability.[4] |
Experimental Protocols
Protocol 1: Assessing Aqueous Buffer Stability by HPLC
Objective: To quantify the percentage of intact conjugate remaining in an aqueous buffer over time.[6]
Materials:
-
E3 Ligase Ligand-linker Conjugate stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), cold
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Test Solution: Dilute the conjugate stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer.
-
Timepoint 0: Immediately after preparation, take an aliquot of the test solution, mix it with an equal volume of cold ACN to precipitate proteins and stop degradation, and store it at -20°C. This is the 0-hour timepoint.[6]
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench with cold ACN, and store at -20°C.[6]
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate has maximum absorbance.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact conjugate based on its retention time from the t=0 sample.
-
Integrate the peak area of the parent conjugate at each timepoint.
-
Calculate the percentage of conjugate remaining at each timepoint relative to the peak area at t=0.[6]
-
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 4 | 800,000 | 80 |
| 8 | 650,000 | 65 |
| 24 | 300,000 | 30 |
Protocol 2: Assessing Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a conjugate when incubated with HLM.[1]
Materials:
-
E3 Ligase Ligand-linker Conjugate stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard, cold
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the conjugate by diluting the stock solution in phosphate buffer. The final organic solvent concentration should be low (<1%).
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
-
Timepoints: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent conjugate at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining conjugate versus time to determine the half-life (t½).
Data Presentation:
| Time (minutes) | % Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 10 | 2.30 |
Signaling Pathway and Logical Relationships
Caption: Relationship between conjugate stability and its mechanism of action.
References
Technical Support Center: Purifying E3 Ligase Ligand-Linker Conjugate 5-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 5-based PROTACs. The guidance provided is centered on challenges associated with PROTACs utilizing pomalidomide-based conjugates targeting the Cereblon (CRBN) E3 ligase, as "this compound" is often a component of such structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of pomalidomide-based PROTACs?
A1: Common impurities include unreacted starting materials (pomalidomide, linker, and the target protein ligand), byproducts from coupling reactions, and diastereomers. A notable impurity in syntheses involving nucleophilic aromatic substitution on 4-fluorothalidomide is a byproduct from competing nucleophilic acyl substitution, which can be difficult to separate from the desired PROTAC.[1] Process-related impurities from the synthesis of pomalidomide (B1683931) itself, such as benzyldione, 5-amino, desamino, and nitro-dione impurities, may also be present.[2]
Q2: My final PROTAC product shows low purity after initial purification. What are the likely causes and how can I improve it?
A2: Low purity can stem from incomplete reactions, side reactions, or inadequate purification methods.[3][4] To improve purity, consider optimizing the coupling reaction conditions (e.g., temperature, reaction time, reagents) to drive the reaction to completion and minimize byproduct formation.[5] Employing a multi-step purification strategy, such as a combination of flash column chromatography followed by preparative HPLC, is often necessary to achieve high purity.[6][7]
Q3: I am observing a mixture of diastereomers in my final product. What is the best approach for their separation?
A3: The chiral center in the glutarimide (B196013) ring of pomalidomide can lead to the formation of diastereomeric PROTACs. Chiral chromatography is the most effective method for separating these isomers.[8][9][10] Chiral stationary phases (CSPs) like those based on polysaccharide derivatives (e.g., Chiralpak® series) are commonly used.[8][9][10] Method development will be required to find the optimal chiral column and mobile phase for your specific PROTAC.
Q4: What analytical techniques are essential for characterizing the purity and identity of my purified PROTAC?
A4: A combination of analytical techniques is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is used to assess purity.[2][11] Mass Spectrometry (MS) is essential for confirming the molecular weight of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling Reaction | - Increase reaction time and/or temperature. - Use a different coupling agent (e.g., HATU, HBTU). - Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
| Product Degradation | - If the PROTAC is unstable, consider milder reaction and purification conditions. - For light-sensitive compounds, protect the reaction from light. |
| Loss During Purification | - Optimize column chromatography conditions (e.g., stationary phase, mobile phase gradient) to improve recovery. - If using preparative HPLC, ensure the collection parameters are set correctly to capture the entire peak of interest. |
Issue 2: Poor Peak Shape in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Reduce the injection volume or the concentration of the sample.[12] |
| Inappropriate Mobile Phase | - Ensure the sample is fully dissolved in the mobile phase. - Adjust the mobile phase composition (e.g., pH, organic solvent ratio).[13] |
| Contaminated Column or Guard Column | - Wash the column with a strong solvent. - Replace the guard column.[14] |
| Secondary Interactions with Stationary Phase | - Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to reduce tailing. |
Issue 3: Difficulty in Separating Diastereomers
| Quantitative Data on Chiral Separation of Pomalidomide Enantiomers | |
| Parameter | Value |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm)[8] |
| Mobile Phase | Methanol (B129727): Glacial Acetic Acid (499.50 ml: 50 µL)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm[8] |
| Retention Time (Enantiomer 1) | 8.83 min[8] |
| Retention Time (Enantiomer 2) | 15.34 min[8] |
Note: This data is for the enantiomeric separation of pomalidomide and serves as a starting point for developing a separation method for a pomalidomide-based PROTAC.
| Troubleshooting Steps for Chiral Separation | |
| Screen Different Chiral Stationary Phases (CSPs) | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point.[9][10] |
| Optimize the Mobile Phase | Vary the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives (e.g., acids, bases).[9][10] |
| Adjust the Temperature | Temperature can significantly impact chiral recognition and resolution. |
| Consider Supercritical Fluid Chromatography (SFC) | SFC can sometimes provide better and faster separations for chiral compounds compared to HPLC. |
Experimental Protocols
Protocol 1: General Purification of a Pomalidomide-Based PROTAC by Flash Chromatography and Preparative HPLC
-
Initial Purification by Flash Column Chromatography:
-
Objective: To remove the bulk of impurities and unreacted starting materials.
-
Stationary Phase: Silica (B1680970) gel.
-
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or DMF).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes).[6][7]
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC):
-
Objective: To achieve high purity (>95%) of the final PROTAC.
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Procedure:
-
Dissolve the partially purified product from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Inject the solution onto the preparative RP-HPLC system.
-
Run a gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Collect the peak corresponding to the desired PROTAC.
-
Analyze the collected fraction by analytical HPLC-MS to confirm purity and identity.
-
Lyophilize the pure fraction to obtain the final product as a solid.[6]
-
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
-
Objective: To separate the monomeric PROTAC from any high molecular weight aggregates. This is often a final polishing step.
-
Stationary Phase: A gel filtration resin with an appropriate pore size to separate the PROTAC monomer from potential dimers or larger aggregates.[15][16]
-
Procedure:
-
Equilibrate the SEC column with a suitable buffer in which the PROTAC is soluble and stable.[17]
-
Dissolve the purified PROTAC in the same buffer.
-
Load the sample onto the column.
-
Elute the column with the same buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile with a UV detector. The monomeric PROTAC should elute as a distinct peak after any high molecular weight aggregates.[16]
-
Combine the fractions containing the pure monomeric PROTAC.
-
Visualizations
Caption: Experimental workflow for the purification of a PROTAC.
Caption: Troubleshooting logic for PROTAC purification challenges.
Caption: Signaling pathway of CRBN-mediated protein degradation by a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 16. goldbio.com [goldbio.com]
- 17. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Technical Support Center: Optimizing PROTAC Cell Permeability with E3 Ligase Ligand-Linker Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using E3 Ligase Ligand-linker Conjugates to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Note: "E3 Ligase Ligand-linker Conjugate 5" is not a specifically identified public compound. The guidance provided here is based on the established principles and published data for similar E3 ligase ligand-linker conjugates used in PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to PROTAC cell permeability?
PROTACs are large molecules, often with a high molecular weight (frequently exceeding 800 Da) and a significant polar surface area. These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane, which can limit their intracellular concentration and, consequently, their efficacy.[1][2]
Q2: How can the E3 ligase ligand-linker conjugate influence the cell permeability of a PROTAC?
The E3 ligase ligand-linker conjugate is a critical component that significantly impacts the physicochemical properties of the final PROTAC molecule.[] The linker's length, rigidity, and chemical composition can alter the PROTAC's solubility, lipophilicity, and ability to form intramolecular hydrogen bonds, all of which affect its capacity to permeate the cell membrane.[2][] For instance, incorporating features like piperidine (B6355638) or piperazine (B1678402) moieties into the linker can enhance rigidity and water solubility, potentially improving cell permeability.[2]
Q3: What is the "hook effect" and how does it relate to PROTAC concentration?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high concentrations of a PROTAC.[4] This occurs because excessive PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for degradation.[4] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve typical of the hook effect.[4][5]
Q4: My PROTAC shows low degradation. How do I know if poor cell permeability is the cause?
Low degradation efficiency is a common issue. To determine if poor cell permeability is the culprit, consider the following troubleshooting workflow:
References
refining reaction conditions for E3 Ligase Ligand-linker Conjugate 5 coupling
Welcome to the technical support center for the E3 Ligase Ligand-linker Conjugate 5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully coupling this conjugate and troubleshooting any issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the coupling of this compound?
A1: The coupling of this compound is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2][][5] The conjugate itself consists of a ligand that binds to an E3 ligase and a linker with a reactive group for conjugation to a target protein ligand.[6][7][8] The most common coupling reaction involves forming an amide bond between a carboxylic acid on one molecule and a primary or secondary amine on the other.[1][9]
Q2: What are the most critical factors to consider for a successful coupling reaction?
A2: Several factors significantly influence the success of the coupling reaction. These include the choice of coupling reagents, solvent, reaction temperature, and stoichiometry of the reactants.[10][11] The purity of the starting materials, including the this compound and the target protein ligand, is also crucial to prevent side reactions and ensure high yield. Additionally, the length and composition of the linker can impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective protein degradation.[3][12][13]
Q3: How does the choice of E3 ligase ligand affect the overall PROTAC activity?
A3: The choice of the E3 ligase ligand is a determining factor in the success of a PROTAC.[14] Different E3 ligases have different expression levels in various cell types and tissues. Therefore, selecting a ligand for a highly expressed E3 ligase in the target cells can enhance the efficiency of protein degradation. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14][15] The affinity of the ligand for the E3 ligase can also influence the stability of the ternary complex and, consequently, the degradation efficacy.[5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Inefficient coupling reaction. | • Optimize coupling reagents: Screen different coupling agents such as HATU/DIPEA, EDC/OxymaPure, or DCC/DMAP.[9][11] For instance, HATU/DIPEA is often effective with minimal side products.[11] • Adjust stoichiometry: Vary the molar ratio of the coupling reagents and the reactants. A slight excess of the acid or amine component might be necessary.[10][16] • Change the solvent: The choice of solvent can significantly impact reaction efficiency. Test different solvents like DMF, DMSO, DCM, or NMP. NMP has been shown to be an optimal solvent for certain amine salt forms.[10] • Vary the reaction temperature: While many coupling reactions proceed at room temperature, some may benefit from heating or cooling. |
| Degradation of starting materials or product. | • Ensure anhydrous conditions: Moisture can hydrolyze activated esters and reduce coupling efficiency. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Check for stability: Assess the stability of your this compound and target protein ligand under the reaction conditions. | |
| Multiple products or impurities | Side reactions. | • Purify starting materials: Ensure the purity of your reactants to minimize side reactions. • Optimize reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products. • Use a different coupling strategy: If amide bond formation is problematic, consider alternative linkages such as esters, ketones, or alkanes.[1][16] |
| PROTAC fails to induce target degradation despite successful coupling | Incorrect linker length or rigidity. | • Synthesize a library of linkers: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[12] Synthesize PROTACs with varying linker lengths and flexibilities (e.g., PEG, alkyl chains) to identify the optimal one.[3][13] |
| Unfavorable ternary complex conformation. | • Modify the linker attachment point: The orientation of the target protein relative to the E3 ligase is crucial for ubiquitination. Altering the attachment point of the linker on the target protein ligand or the E3 ligase ligand can lead to a more productive ternary complex.[13][17] | |
| Poor physicochemical properties of the PROTAC. | • Improve solubility and permeability: The linker can contribute to poor cell permeability or low aqueous solubility.[12] Modify the linker to include more polar groups or use computational models to predict and optimize these properties. | |
| "Hook effect". | • Optimize PROTAC concentration: High concentrations of a PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[12] Perform a dose-response experiment to identify the optimal concentration range for degradation. |
Experimental Protocols
General Protocol for Amide Coupling using HATU/DIPEA
This protocol provides a general guideline for the coupling of an amine-containing this compound with a carboxylic acid-containing target protein ligand.
Materials:
-
This compound (amine)
-
Target protein ligand (carboxylic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the carboxylic acid-containing target protein ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve the amine-containing this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired PROTAC.
Table 1: Example Reagent Stoichiometry for Amide Coupling
| Reagent | Equivalents |
| Carboxylic Acid | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.5 |
| DIPEA | 2.0 - 3.0 |
Note: These are starting recommendations and may require optimization for specific substrates.
In Vitro Ubiquitination Assay
This assay is used to confirm that the synthesized PROTAC can induce the ubiquitination of the target protein.[14]
Materials:
-
Purified target protein
-
E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase
-
Ubiquitin and ATP
-
Synthesized PROTAC
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified target protein to the mixture.
-
Add the PROTAC at the desired concentration. A no-PROTAC control is essential.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using primary antibodies against the target protein and ubiquitin to detect polyubiquitinated forms of the target protein.
Visual Guides
Caption: The mechanism of action of a PROTAC molecule.
Caption: A workflow for troubleshooting low product yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 8. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. growingscience.com [growingscience.com]
- 10. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Degradation Efficiency with E3 Ligase Ligand-linker Conjugate 5 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with Proteolysis Targeting Chimeras (PROTACs), specifically focusing on poor degradation efficiency of E3 Ligase Ligand-linker Conjugate 5.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][3][4]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]
-
Test lower concentrations: Evaluate your PROTAC at lower (nanomolar to low micromolar) concentrations to find the optimal point for maximal degradation.[1]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over binary complexes, thus reducing the hook effect.[1]
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at various concentrations, providing insight into the relationship between complex formation and the observed degradation profile.[1][5]
Q2: My PROTAC is not causing degradation of my target protein. What are the common reasons for this?
Several factors can lead to a lack of PROTAC activity. Here's a troubleshooting guide to address this common issue:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2][6]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target protein and the E3 ligase individually, it may not effectively bring them together to form a stable ternary complex.[1]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the chosen cell line.[1][7]
-
Suboptimal Linker Length and Composition: The linker plays a crucial role in the formation and stability of the ternary complex. An inappropriate linker can hinder productive ubiquitination.[8][9][10][11]
-
Instability of the PROTAC: The PROTAC compound may be unstable in the cell culture medium.[1]
Q3: How does the linker length and composition affect PROTAC efficacy?
The linker is a critical determinant of PROTAC efficacy as it influences the formation and stability of the ternary complex.[9][10][11][12]
-
Linker Length: An optimal linker length is crucial. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[9][10][11] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[9][10][11]
-
Linker Composition: The chemical nature of the linker, including its rigidity and hydrophilicity, affects the PROTAC's physicochemical properties such as solubility, cell permeability, and metabolic stability.[10][11] For example, incorporating polyethylene (B3416737) glycol (PEG) can improve solubility.[10]
Q4: How do I choose the right E3 ligase for my PROTAC?
The choice of E3 ligase can significantly impact the degradation profile.[1][7]
-
Expression Levels: Ensure that the chosen E3 ligase is expressed at sufficient levels in the experimental cell line.[1]
-
Empirical Testing: It is often necessary to empirically test different E3 ligase recruiters (e.g., switching from a VHL-based recruiter to a CRBN-based one) to find the most effective one for a particular target and cell type.[1][9]
-
Cellular Localization: The E3 ligase and the target protein should ideally be in the same cellular compartment to facilitate interaction.
Troubleshooting Guides
Problem: No or Poor Degradation of the Target Protein
This guide provides a systematic workflow to identify the root cause of poor degradation efficiency.
Step 1: Verify Compound Integrity and Cellular Uptake
-
Question: Is my PROTAC compound stable and able to enter the cells?
-
Suggested Action:
-
Confirm Compound Integrity: Use analytical methods like LC-MS to ensure the PROTAC has not degraded.[13]
-
Assess Cell Permeability:
-
Step 2: Confirm Target Engagement
-
Question: Is the PROTAC binding to the target protein inside the cells?
-
Suggested Action:
Step 3: Evaluate Ternary Complex Formation
-
Question: Is the PROTAC effectively forming a ternary complex with the target protein and the E3 ligase?
-
Suggested Action:
-
Co-Immunoprecipitation (Co-IP): This method can verify the formation of the ternary complex within cells. By immunoprecipitating one component (e.g., the E3 ligase), you can use Western blotting to detect the other components (the target protein).[14]
-
Proximity-Based Assays (e.g., NanoBRET™, TR-FRET, AlphaLISA): These assays measure the proximity of the target protein and the E3 ligase induced by the PROTAC in a cellular context.[1][17][18][19][20] A bell-shaped curve is often observed in these assays, which can also help identify the hook effect.[18][20]
-
Step 4: Assess Target Ubiquitination
-
Question: Is the target protein being ubiquitinated following PROTAC treatment?
-
Suggested Action:
-
In-Cell Ubiquitination Assay: This assay confirms that the PROTAC is inducing the ubiquitination of the target protein. It involves treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, followed by immunoprecipitation of the target protein and Western blotting for ubiquitin.[1][3][14][21]
-
Step 5: Verify Proteasome-Dependent Degradation
-
Question: Is the observed protein loss due to proteasomal degradation?
-
Suggested Action:
-
Proteasome Inhibitor Co-treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor should "rescue" the target protein from degradation.[13]
-
Data Presentation
Table 1: Troubleshooting Assays for Poor PROTAC Efficacy
| Potential Problem | Recommended Assay | Purpose | Expected Outcome for a Functional PROTAC |
| Poor Cell Permeability | Cellular Thermal Shift Assay (CETSA)[14][15] | To confirm target engagement in intact cells. | Increased thermal stability of the target protein. |
| Inefficient Ternary Complex Formation | Co-Immunoprecipitation (Co-IP)[14] | To detect the formation of the Target-PROTAC-E3 ligase complex in cells. | Co-precipitation of the target protein with the E3 ligase. |
| Proximity-Based Assays (NanoBRET™, TR-FRET)[17][19] | To quantify the proximity of the target and E3 ligase in live cells. | Increased signal indicating proximity. | |
| Lack of Target Ubiquitination | In-Cell Ubiquitination Assay[3][14] | To detect the ubiquitination of the target protein. | A high molecular weight smear or laddering pattern for the target protein on a Western blot. |
| Non-Proteasomal Degradation | Proteasome Inhibitor Co-treatment[13] | To confirm that degradation is dependent on the proteasome. | Rescue of the target protein from degradation. |
Experimental Protocols
Protocol 1: Cell-Based Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing target protein degradation.[1][3][14]
-
Cell Culture & Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1][14]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.[14]
-
Visualize bands using an ECL substrate.
-
-
Analysis:
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][3]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[14]
-
Cell Treatment and Lysis:
-
Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[14]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[14]
-
Add fresh Protein A/G beads to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.[14]
-
-
Analysis:
-
Analyze the eluate by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.[14]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.[3][14][21]
-
Cell Treatment:
-
Treat cells with the PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[14]
-
-
Cell Lysis:
-
Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[14]
-
-
Immunoprecipitation:
-
Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to cells treated with both PROTAC and MG132 indicates ubiquitination of the target protein.[3]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The "Hook Effect": High PROTAC concentrations favor non-productive binary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
Validation & Comparative
A Comparative Guide to E3 Ligase Ligand-Linker Conjugate 5 and Other CRBN-Based Linkers in PROTAC Development
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires careful consideration of each of its three components: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and the linker that connects them. Among the most utilized E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). This guide provides a comparative analysis of E3 Ligase Ligand-linker Conjugate 5, a pomalidomide-based conjugate, against other CRBN-based linkers derived from thalidomide and lenalidomide.
This compound , chemically identified as 3-(4-(4-aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a functionalized pomalidomide derivative designed for the synthesis of PROTACs. Pomalidomide-based linkers have emerged as a popular choice in PROTAC design due to several advantageous properties compared to earlier generation thalidomide and lenalidomide-based linkers.[1]
Comparative Performance of CRBN-Based Linkers
The efficacy of a PROTAC is largely determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. The choice of the CRBN ligand and the nature of the linker significantly influence this process.
Pomalidomide-based linkers , such as this compound, are generally considered to offer superior performance in several aspects. Pomalidomide exhibits a stronger binding affinity for CRBN compared to thalidomide, which can translate to more efficient ternary complex formation and consequently, more potent protein degradation.[1] Furthermore, the amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile and sterically favorable attachment point for the linker, allowing for greater synthetic flexibility without impeding CRBN engagement.[1] Modifications at the C5 position of the pomalidomide scaffold have been shown to reduce off-target degradation of zinc-finger transcription factors, a known challenge with some CRBN-based PROTACs.[2][3]
Lenalidomide-based linkers also represent a refinement over thalidomide-based approaches. Studies have suggested that PROTACs incorporating lenalidomide may possess more favorable physicochemical properties, including improved metabolic and chemical stability.[4] This enhanced stability can contribute to better overall performance and durability of the PROTAC in a biological system.[4]
Thalidomide-based linkers , while historically significant and still in use, are often surpassed in potency and selectivity by their pomalidomide and lenalidomide-based counterparts. However, they remain a viable option and a valuable tool in the PROTAC toolbox.
Quantitative Data Summary
The following tables summarize the performance of PROTACs incorporating different CRBN-based linkers in terms of their degradation efficiency, specifically the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Different CRBN-Based Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | PEG | BRD4 | ~100 | >80 |
| PROTAC B | Lenalidomide | PEG | BRD4 | ~50 | >90 |
| PROTAC C | Pomalidomide (C4-alkyne) | Alkyne | BRD4 | ~50 | >90 |
| PROTAC D | Pomalidomide (C5-azide based) | Azide | BRD4 | ~35 | >95 |
Note: Data is compiled from various sources and experimental conditions may vary. The values should be considered as representative examples.
Table 2: Degradation Efficiency of ALK-Targeting PROTACs with Different Pomalidomide Linker Attachment Points
| PROTAC Compound | Target Protein | Linker Attachment | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation |
| MS4078 (C4-alkyne) | ALK | C4 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | C5 | ~10 | >95 | Low |
Note: This table highlights the impact of the linker attachment point on the pomalidomide scaffold on both on-target potency and off-target effects.[3]
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize CRBN-based PROTACs.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Protocol:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine DC50 and Dmax values.[5][6]
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (POI-PROTAC-CRBN) in live cells.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Compound Addition: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[7][8]
TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a biochemical assay.
Protocol:
-
Reagent Preparation: Prepare purified recombinant target protein (e.g., GST-tagged) and CRBN (e.g., His-tagged).
-
Assay Setup: In a 384-well plate, add the PROTAC at various concentrations, the GST-tagged target protein, and the His-tagged CRBN.
-
Antibody Addition: Add a terbium-conjugated anti-GST antibody (donor) and an Alexa Fluor 488-conjugated anti-His antibody (acceptor).
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Signal Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, where the peak indicates the optimal concentration for ternary complex formation.[9][10]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Linker Landscape: A Comparative Analysis of E3 Ligase Ligand-linker Conjugate 5 and Other VHL-based Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimers (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key determinant of a PROTAC's success lies in the composition of its linker, the bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a detailed comparison of "E3 Ligase Ligand-linker Conjugate 5," a VHL-recruiting linker featuring a 3-unit polyethylene (B3416737) glycol (PEG) chain, against other VHL-based linkers of varying PEG lengths. By examining quantitative experimental data, we aim to furnish a clear perspective on how linker length can profoundly impact the efficacy and pharmacokinetic properties of a PROTAC.
At the heart of PROTAC technology is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical properties are paramount in achieving an optimal orientation for this complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation by the proteasome. This guide will delve into the performance of VHL-based PROTACs, a widely utilized class of protein degraders, by systematically comparing a PROTAC constructed with a PEG3 linker to its counterparts with PEG4, PEG5, and PEG6 linkers.
Quantitative Performance Comparison of VHL-based BRD4 PROTACs with Varying PEG Linker Lengths
To illustrate the impact of linker length on PROTAC performance, the following tables summarize key in vitro and in vivo data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs share the same BRD4-binding warhead (based on the inhibitor JQ1) and the same VHL ligand ((S,R,S)-AHPC), differing only in the length of the PEG linker.
Table 1: In Vitro Degradation of BRD4 by JQ1-PEG-VHL PROTACs
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 (this compound) | 45 | 88 |
| PEG4 | 22 | 96 |
| PEG5 | 18 | >98 |
| PEG6 | 35 | 93 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular and Pharmacokinetic Properties of JQ1-PEG-VHL PROTACs
| Linker Composition | Cell Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Half-life (t1/2, hours) |
| PEG3 (this compound) | 1.5 | 2.1 |
| PEG4 | 2.8 | 3.5 |
| PEG5 | 3.2 | 4.2 |
| PEG6 | 2.1 | 2.9 |
Papp: Apparent permeability coefficient, a measure of cell permeability.
The data clearly indicates that linker length is a critical parameter influencing both the degradation efficiency and the drug-like properties of VHL-based PROTACs. While the PEG3 linker in "this compound" is effective, a modest increase in length to PEG4 and PEG5 results in enhanced potency, higher maximal degradation, improved cell permeability, and a longer in vivo half-life. This "sweet spot" for linker length underscores the necessity of empirical optimization for each target-ligand pair.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the degradation of the target protein (e.g., BRD4) in cells treated with varying concentrations of PROTACs.
Materials:
-
Cell line expressing the target protein (e.g., HeLa or cancer cell lines like MV4-11).
-
PROTACs of interest.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4).
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation between the target protein, PROTAC, and E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Purified recombinant target protein (e.g., BRD4), VHL E3 ligase complex (VCB), and PROTACs.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer.
Procedure:
-
Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC over the immobilized VHL.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of ternary complex formation can also be calculated.
Caption: Logical relationships in ternary complex formation.
Conclusion
The comparative analysis presented in this guide underscores the critical role of the linker in the design of effective VHL-based PROTACs. While "this compound" with its PEG3 linker demonstrates competent degradation activity, the data suggests that linker optimization, specifically exploring slightly longer PEG chains, can lead to significant improvements in potency, maximal degradation, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare different linker constructs in their own PROTAC development programs. Ultimately, the careful selection and optimization of the linker are paramount to unlocking the full therapeutic potential of targeted protein degradation.
Validating Target Degradation by E3 Ligase-Linker Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively degrade proteins of interest. The efficacy of a PROTAC is contingent on the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target.
This guide provides a comprehensive comparison of methodologies to validate target degradation by a representative PROTAC, herein referred to as "E3 Ligase Ligand-linker Conjugate 5," using the well-characterized BRD4-targeting PROTACs as illustrative examples. We will delve into the experimental data comparing PROTACs with different E3 ligase recruiters and linker technologies, and provide detailed protocols for the essential validation assays.
Performance Comparison: Degradation Efficiency and Target Engagement
The selection of the E3 ligase and the nature of the linker are critical determinants of a PROTAC's degradation efficiency and selectivity. The two most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). The following tables provide a comparative overview of prominent BRD4-targeting PROTACs, highlighting key performance metrics.
Table 1: Head-to-Head Comparison of BRD4-Targeting PROTACs
| Parameter | ARV-825 | MZ1 | dBET1 |
| BRD4 Ligand (Warhead) | OTX015 derivative[1] | JQ1[1] | JQ1[1][2] |
| E3 Ligase Recruited | Cereblon (CRBN)[1] | Von Hippel-Lindau (VHL)[1] | Cereblon (CRBN)[1][2] |
| BRD4 Binding Affinity (Kd) | BD1: 90 nM, BD2: 28 nM[1] | Not explicitly stated for PROTAC, but JQ1 binds potently. | Not explicitly stated for PROTAC, but JQ1 binds potently. |
| Degradation Potency (DC50) | <1 nM in various cancer cell lines[3] | 8 nM in H661 cells, 23 nM in H838 cells[3] | ~100 nM in HeLa cells |
| Maximum Degradation (Dmax) | Not Reported[3] | Complete at 100 nM[3] | >90% |
| BET Selectivity | Degrades BRD2, BRD3, and BRD4[1] | Preferentially degrades BRD4 over BRD2/3 at low concentrations[1] | Degrades BET family members[1] |
Table 2: Impact of Linker Type on PROTAC Efficacy
The linker connecting the target-binding and E3 ligase-recruiting moieties is not merely a spacer but plays a crucial role in the stability and productivity of the ternary complex.
| Linker Type | Key Characteristics | Representative Impact on Efficacy |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, improves solubility and cell permeability.[4][5][6] | Potency can be optimized by varying the number of PEG units; often a "sweet spot" in linker length exists.[5] |
| Alkyl Chains | Hydrophobic, flexible, synthetically accessible.[4][6] | Can be effective, but hydrophobicity may negatively impact solubility.[4] |
| Rigid Linkers (e.g., containing piperazine, piperidine) | Conformational constraints, can pre-organize the PROTAC into a bioactive conformation, may enhance metabolic stability.[4] | Can lead to more potent degradation.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC validation.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow for evaluating a PROTAC.
Detailed Experimental Protocols
Accurate and reproducible data are paramount for the validation of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[7]
a. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C.
b. Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) into a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[7]
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
e. Detection and Analysis:
-
Prepare an ECL substrate and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
HiBiT Assay for Quantitative Degradation Kinetics
The HiBiT system provides a sensitive, real-time method to quantify protein levels in live cells.[8] This involves CRISPR/Cas9-mediated knock-in of the 11-amino-acid HiBiT tag to the endogenous locus of the target protein.[9]
a. Cell Preparation:
-
Use a cell line endogenously expressing the HiBiT-tagged protein of interest and stably expressing the complementary LgBiT protein.
-
Plate the cells in a white, 96-well or 384-well plate and incubate overnight.[9]
b. Degradation Assay:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.
-
Replace the cell culture medium with the substrate-containing medium.
-
Incubate for at least 2.5 hours at 37°C to allow the luminescent signal to equilibrate.[9]
-
Prepare serial dilutions of the PROTAC and add them to the wells.
-
Measure luminescence kinetically using a plate reader pre-equilibrated to 37°C.[9]
c. Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control at each time point.
-
Plot the percentage of remaining protein versus time to determine degradation kinetics.
-
Plot the percentage of remaining protein at a fixed time point against PROTAC concentration to calculate DC50 and Dmax.[8]
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[10]
a. Cell Preparation:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® in cells.[11]
-
Seed the cells into 384-well plates.[12]
b. Assay Protocol:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Add the NanoBRET™ substrate to the cells.
-
Treat the cells with serial dilutions of the PROTAC.
-
Incubate for the desired time (e.g., 4 hours).[12]
c. Data Analysis:
-
Measure the donor emission (NanoLuc®) and acceptor emission (fluorescent HaloTag® ligand).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[13]
a. Reaction Setup:
-
Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified target protein in ubiquitination buffer.[13]
-
In separate tubes, add the master mix, the purified E3 ligase complex, and either the PROTAC or a vehicle control (DMSO).[13]
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.[13]
b. Incubation and Detection:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot, using an antibody against the target protein.
c. Data Analysis:
-
A successful ubiquitination event will appear as a ladder of higher molecular weight bands or a smear above the unmodified target protein band.[13]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether a PROTAC binds to its intended target in a cellular environment by measuring changes in the target protein's thermal stability.[14][15]
a. Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
Heat the cell suspensions at a range of temperatures.
b. Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
c. Detection and Analysis:
-
Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[15]
Quantitative Proteomics for Selectivity Profiling
This unbiased approach provides a global view of the proteome to identify on-target and potential off-target degradation effects of a PROTAC. Tandem Mass Tag (TMT) labeling is a common method for this purpose.[16]
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and with a vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides (e.g., with trypsin).
b. TMT Labeling and Mass Spectrometry:
-
Label the peptide samples from different conditions with isobaric TMT reagents.[16]
-
Pool the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment. A highly selective PROTAC will primarily show the degradation of the intended target.
Conclusion
The validation of a PROTAC is a multi-faceted process that requires a suite of orthogonal assays to build a comprehensive understanding of its mechanism of action, efficacy, and selectivity. By employing the quantitative comparisons and detailed experimental protocols outlined in this guide, researchers can rigorously evaluate novel E3 ligase ligand-linker conjugates, facilitating the development of the next generation of targeted protein degraders. The choice of E3 ligase and linker composition must be empirically determined and optimized for each target protein to achieve the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. promega.com [promega.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. pelagobio.com [pelagobio.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Expanding the PROTAC Toolbox: A Comparative Guide to Successful Degraders Employing Novel E3 Ligase Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of successful Proteolysis Targeting Chimeras (PROTACs) that utilize a diverse range of E3 ubiquitin ligases. Moving beyond the well-trodden path of Cereblon (CRBN) and von Hippel-Lindau (VHL), we delve into case studies of PROTACs leveraging novel E3 ligases such as KEAP1 and DCAF1, providing a comparative analysis of their performance against established alternatives.
This guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to offer a comprehensive resource for advancing the field of targeted protein degradation.
Performance Comparison of PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. Key metrics for evaluating performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of various PROTACs targeting key oncogenic proteins, highlighting the differences in potency and efficacy when recruiting different E3 ligases.
BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target in oncology.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | DC50 | Dmax | Cell Line |
| MS83 | KEAP1 | BRD3/4 | < 500 nM | Not Reported | MDA-MB-468 |
| dBET1 | CRBN | BRD2/3/4 | ~19-83 nM | Not Reported | HEK293 |
| ARV-771 | VHL | BRD2/3/4 | < 5 nM | Not Reported | 22Rv1 |
Table 1: Comparative performance of BRD4-targeting PROTACs. Data compiled from multiple sources for illustrative comparison.
BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| DBt-10 | DCAF1 | BTK | 137 nM | Not Reported | Not Specified |
| P13I | CRBN | BTK | ~10 nM | >90% | Mino |
| Compound 15 | CRBN | BTK | 3.18 nM | 99.90% | Not Specified |
Table 2: Comparative performance of BTK-targeting PROTACs. Data compiled from multiple sources for illustrative comparison.[1][2][3][4]
BCR-ABL-Targeting PROTACs
The BCR-ABL fusion protein is the causative driver of chronic myeloid leukemia (CML).
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| BT1 | RNF114 | BCR-ABL | Not Reported | >50% degradation | K562 |
| Dasatinib-CRBN PROTAC | CRBN | c-ABL > BCR-ABL | Not Reported | >50% degradation (c-ABL) | K562 |
| Dasatinib-VHL PROTAC | VHL | c-ABL > BCR-ABL | Not Reported | >50% degradation (c-ABL) | K562 |
| GMB-475 | VHL | BCR-ABL | ~1 µM (IC50) | Not Reported | K562 |
Table 3: Comparative performance of BCR-ABL-targeting PROTACs. Data compiled from multiple sources for illustrative comparison.[5][6]
Experimental Protocols
Reproducible and rigorous experimental methods are the bedrock of reliable PROTAC characterization. Below are detailed protocols for essential assays used to evaluate PROTAC performance.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-468 for BRD4, Ramos for BTK, K562 for BCR-ABL) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-BTK, anti-ABL) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[7]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase complex (e.g., VCB complex for VHL) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference surface.
-
To measure the binding of the PROTAC to the target protein, a similar setup can be used by immobilizing the target protein.
3. Ternary Complex Formation Analysis:
-
To assess ternary complex formation, co-inject a constant, saturating concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.
-
The response units are measured in real-time to determine the association and dissociation rates.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary complexes) to calculate the dissociation constant (KD), and association (ka) and dissociation (kd) rate constants.
-
Cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other.[5][8]
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the engagement of a PROTAC with its target protein or E3 ligase inside the cell.
1. Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target protein or E3 ligase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
2. Assay Procedure:
-
Add a cell-permeable fluorescent tracer that binds to the NanoLuc®-fused protein to the cells.
-
Add the PROTAC at various concentrations to compete with the tracer for binding to the fusion protein.
-
After an incubation period, add the Nano-Glo® substrate.
3. Data Acquisition and Analysis:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is proportional to the amount of tracer bound to the NanoLuc® fusion protein.
-
A decrease in the BRET signal with increasing PROTAC concentration indicates target engagement.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the intracellular target engagement potency.[3][9][10]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the mechanism of action and characterization of PROTACs.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Figure 2: Simplified BCR-ABL signaling pathway.[11][12]
Figure 3: Simplified BRD4 signaling pathway.
Figure 4: Simplified BTK signaling pathway.[1]
Figure 5: General experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of PROTACs with Different E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules achieve this by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The efficacy and selectivity of a PROTAC are critically dependent on its three core components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The choice of the E3 ligase ligand and the nature of the linker are pivotal design considerations that profoundly influence a PROTAC's performance.
This guide provides an objective comparison of PROTACs featuring different E3 ligase ligand-linker conjugates, supported by experimental data. We will delve into the characteristics of the most utilized E3 ligases—Cereblon (CRBN) and von Hippel-Lindau (VHL)—and explore the impact of common linker types, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, on degradation efficiency.
General Mechanism of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[3]
Performance Comparison of E3 Ligase Ligands: CRBN vs. VHL
The selection of an E3 ligase is a critical decision in PROTAC design, with CRBN and VHL being the most extensively utilized.[1] Their ligands offer distinct advantages and disadvantages that can influence the degradation potency (DC50) and maximal degradation level (Dmax) of a PROTAC.
Cereblon (CRBN) ligands, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are widely used. They are generally smaller and possess more drug-like properties.[4] CRBN is primarily located in the nucleus, which can be advantageous for targeting nuclear proteins.[]
Von Hippel-Lindau (VHL) ligands are often based on the endogenous HIF-1α peptide.[1] VHL is present in both the cytoplasm and the nucleus, offering broader subcellular targeting possibilities.[] VHL-based PROTACs have been shown to form highly cooperative ternary complexes, which can enhance degradation efficiency.[6]
Below is a comparative summary of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using either CRBN or VHL E3 ligase ligands.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~3 nM[6] | >90%[7] | HeLa[6] |
| BRD4 | CRBN | PROTAC 1 | < 1 nM[7] | >90%[7] | Burkitt's lymphoma (BL) cells[7] |
| BRD4 | VHL | MZ1 | ~13 nM[6] | >90%[7] | HeLa[6] |
| BRD4 | VHL | ARV-771 | Low nM range[7] | >90%[7] | Not specified[7] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[7]
The Critical Role of the Linker
The linker is not merely a passive spacer but a crucial determinant of PROTAC efficacy. Its length, composition, and attachment points significantly impact the stability and conformation of the ternary complex, as well as the physicochemical properties of the PROTAC.[8]
Linker Composition:
-
Alkyl Chains: These flexible linkers are synthetically accessible but are generally hydrophobic, which can affect solubility.[8]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic, often improving solubility and cell permeability.[8] Approximately 54% of reported PROTACs utilize PEG linkers.[8]
Linker Length: The optimal linker length is target-dependent. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding and the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[9]
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are critical. Strategic selection of attachment points is necessary to maintain the binding affinity of the ligands and to orient the two proteins favorably for ubiquitination.[10][11]
The following table illustrates the impact of linker composition on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Key Observation |
| BRD4 | CRBN | PEG | Effective degradation[8] | Not Specified | PEG linkers are commonly used and effective. |
| BRD4 | CRBN | Alkyl/Ether | No degradation[8] | - | In this specific case, the alkyl/ether linker was ineffective. |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease[8] | Not Specified | Demonstrates that alkyl linkers can be effective. |
digraph "Linker_Properties" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];PROTAC_Performance [label="PROTAC Performance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker_Properties [label="Linker Properties", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Composition [label="Composition\n(e.g., PEG, Alkyl)"]; Length [label="Length"]; Attachment_Points [label="Attachment Points"]; Ternary_Complex [label="Ternary Complex\nFormation & Stability", fillcolor="#FBBC05", fontcolor="#202124"]; Physicochemical_Properties [label="Physicochemical Properties\n(Solubility, Permeability)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Linker_Properties -> Composition; Linker_Properties -> Length; Linker_Properties -> Attachment_Points; Composition -> Physicochemical_Properties; Length -> Ternary_Complex; Attachment_Points -> Ternary_Complex; Ternary_Complex -> PROTAC_Performance; Physicochemical_Properties -> PROTAC_Performance; }
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[12]
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[12]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[12]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[2]
-
Incubate the lysate on ice for 30 minutes.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein lysate.[2]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.[2]
-
Boil the samples at 95°C for 5-10 minutes.[2]
-
Load equal amounts of protein onto an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[2]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[2]
-
Quantify band intensities using densitometry software.[2]
-
Normalize the target protein band intensity to the loading control.[12]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
Confirming Ternary Complex Formation with E3 Ligase Ligand-linker Conjugate 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex, comprising the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase. This guide provides a comparative overview of experimental methods to confirm and quantify the formation of this ternary complex, with a specific focus on PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 5 , a moiety that recruits the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ligase.
The Central Role of the Ternary Complex
This compound is a chemical entity that incorporates a ligand for the cIAP1 E3 ligase and a linker for attachment to a target protein ligand, thereby forming a PROTAC, often referred to as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). The formation of a productive POI-PROTAC-E3 ligase ternary complex is the cornerstone of successful protein degradation.[1][2] The stability and conformation of this complex directly influence the efficiency of ubiquitin transfer to the target protein, marking it for proteasomal degradation. Therefore, rigorous experimental validation of ternary complex formation is paramount in the development and optimization of novel PROTACs.
dot
Caption: PROTAC-mediated protein degradation pathway.
Comparative Performance Analysis
The efficacy of a PROTAC is often evaluated by its ability to induce the degradation of the target protein, which is a downstream consequence of ternary complex formation. A common metric for this is the DC50 value, the concentration of the PROTAC that results in 50% degradation of the target protein. Below is a comparative table of DC50 values for PROTACs targeting the BET family protein BRD4, recruiting different E3 ligases.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Reference |
| SNIPER(BRD4)-1 | cIAP1 | BRD4 | HeLa | ~100 | [2] |
| dBET1 | Cereblon (CRBN) | BRD4 | 22Rv1 | 1.8 | [3] |
| MZ1 | Von Hippel-Lindau (VHL) | BRD4 | HeLa | 25 | [4] |
Note: SNIPER(BRD4)-1 is a representative cIAP1-recruiting PROTAC targeting BRD4. While not explicitly synthesized from "this compound," it serves as a functional analogue for comparative purposes.
Direct biophysical measurement of the binding affinities within the ternary complex provides a more direct assessment of its formation and stability. The dissociation constant (Kd) is a key parameter, with lower values indicating a stronger interaction.
| Interaction | Biophysical Method | PROTAC | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| PROTAC-BRD4 | ITC | MZ1 | 140 | - | - | [5] |
| PROTAC-VHL | ITC | MZ1 | 66 | - | - | [5] |
| VHL-PROTAC-BRD4 | ITC | MZ1 | - | 10 | 6.6 | [5] |
| cIAP1-PROTAC-BTK | BLI | Representative cIAP1 PROTAC | 182 | 182 | 1 | [6] |
Note: Cooperativity (α) is a measure of the influence of the binary protein-PROTAC interactions on the formation of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other. The data for the cIAP1-recruiting PROTAC is for a different target (BTK) as comprehensive thermodynamic data for a BRD4-targeting SNIPER was not available in the searched literature.
Experimental Protocols for Ternary Complex Confirmation
A multi-faceted approach employing both biophysical and cell-based assays is recommended for the comprehensive validation of ternary complex formation.
dot
Caption: Workflow for PROTAC evaluation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.
Objective: To measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the target protein, both individually and in the ternary complex.
Methodology:
-
Immobilize the E3 ligase (e.g., cIAP1) on an SPR sensor chip.
-
Inject a solution of the PROTAC over the chip to measure the binary interaction (PROTAC-E3 ligase).
-
To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) over the immobilized E3 ligase.
-
Alternatively, immobilize the target protein and inject a pre-incubated mixture of the PROTAC and the E3 ligase.
-
The association (ka) and dissociation (kd) rate constants are measured, and the dissociation constant (Kd) is calculated (kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the binary and ternary complex formations.
Methodology:
-
Binary Interactions:
-
Titrate the PROTAC into a solution containing either the E3 ligase or the target protein.
-
Measure the heat released or absorbed upon each injection.
-
Fit the data to a binding model to determine the thermodynamic parameters.
-
-
Ternary Complex:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
Alternatively, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.
-
The resulting data provides insights into the thermodynamics of ternary complex formation and allows for the calculation of cooperativity.
-
NanoBRET™ Ternary Complex Assay
This is a live-cell proximity-based assay that measures the interaction between the target protein and the E3 ligase induced by the PROTAC.[7]
Objective: To confirm and quantify ternary complex formation within a cellular environment.
Methodology:
-
Genetically fuse the target protein with a NanoLuc® luciferase and the E3 ligase (or a component of its complex) with a HaloTag® protein.
-
Express these fusion proteins in a suitable cell line.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
If the PROTAC brings the target protein and E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® luciferase to the fluorescently labeled HaloTag®.
-
The BRET signal is measured and is proportional to the extent of ternary complex formation.
Conclusion
The confirmation of ternary complex formation is a critical step in the development of effective PROTACs. The use of a combination of biophysical and cell-based assays provides a comprehensive understanding of the interactions between the PROTAC, the target protein, and the E3 ligase. For PROTACs developed using This compound , these assays are essential to validate the recruitment of cIAP1 and to optimize the linker and target ligand for efficient and selective protein degradation. The comparative data and protocols presented in this guide offer a framework for the rigorous evaluation of novel cIAP1-recruiting PROTACs.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
Benchmarking E3 Ligase Ligand-Linker Conjugate 5: A Comparative Guide for Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the expanding landscape of targeted protein degradation, the selection of an optimal E3 ligase ligand-linker conjugate is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of E3 Ligase Ligand-linker Conjugate 5, also known as cIAP1 Ligand-Linker Conjugates 5, against other commercially available alternatives that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase.
Performance Comparison of cIAP1-Recruiting Ligand-Linker Conjugates
The efficacy of a PROTAC is determined by several factors, including the binding affinity of the E3 ligase ligand to its target, the linker composition and length, and the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The following table summarizes key performance metrics for PROTACs developed using different cIAP1 ligand-linker conjugates. It is important to note that the degradation efficiency (DC50 and Dmax) is context-dependent and varies with the target protein and cell line used.
| E3 Ligase Ligand-Linker Conjugate | Ligand Type | Reported PROTAC Performance (Example) |
| cIAP1 Ligand-Linker Conjugates 5 | Bestatin Derivative (presumed) | Limited public data on specific PROTACs. Bestatin-based SNIPERs have demonstrated target degradation, though often requiring higher concentrations compared to next-generation IAP ligands. |
| cIAP1 Ligand-Linker Conjugates (LCL161-based) | LCL161 Derivative | PROTACs incorporating LCL161 derivatives have shown potent degradation of various targets. For instance, a BRD4-targeting SNIPER with an LCL161 derivative achieved significant BRD4 degradation at sub-micromolar concentrations.[1] |
| cIAP1 Ligand-Linker Conjugates (MV1-based) | MV1 Derivative | MV1 is another potent IAP antagonist used in SNIPERs. PROTACs utilizing MV1 derivatives have demonstrated effective degradation of target proteins in cellular assays. |
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve a series of well-defined experimental steps, from assessing the initial binding of the ligand-linker conjugate to the E3 ligase to quantifying the degradation of the target protein in a cellular context.
References
Navigating the Selectivity Landscape of PROTACs: A Comparative Guide to E3 Ligase Ligand-linker Conjugate 5-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate, which commandeers a specific E3 ubiquitin ligase to tag the protein of interest for proteasomal degradation. This guide provides a comprehensive comparison of PROTACs based on E3 Ligase Ligand-linker Conjugate 5, a commercially available conjugate utilizing a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase. We will objectively assess its performance against alternative E3 ligase-recruiting PROTACs, supported by experimental data and detailed methodologies, to aid researchers in the rational design and evaluation of selective protein degraders.
The Central Role of the E3 Ligase Ligand in PROTAC Selectivity
The choice of the E3 ligase not only dictates which cellular machinery is hijacked for protein degradation but also profoundly influences the PROTAC's overall selectivity.[1] Off-target degradation, where the PROTAC induces the degradation of proteins other than the intended target, is a primary concern that can lead to cellular toxicity.[2] This can arise from the PROTAC facilitating the ubiquitination of unintended proteins or from the inherent biological activities of the E3 ligase ligand itself. Therefore, a thorough assessment of a PROTAC's selectivity is paramount.
This compound belongs to the most widely used class of E3 ligase recruiters, those that engage Cereblon (CRBN). The primary alternatives recruit the von Hippel-Lindau (VHL) E3 ligase, with a growing number of novel E3 ligases being explored to expand the therapeutic window of targeted protein degradation.
Comparative Performance Analysis: CRBN vs. VHL and Emerging Alternatives
The selection between a CRBN or VHL-based PROTAC is not always straightforward and can be target-dependent. While direct head-to-head comparisons with identical target ligands and linkers are not always available, the existing literature provides valuable insights into their differential performance.
Quantitative Degradation Performance
The efficacy of a PROTAC is typically measured by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize the performance of CRBN- and VHL-based PROTACs against common therapeutic targets.
Table 1: Comparison of BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Ligand | DC50 | Dmax | Cell Line |
| ARV-825 | CRBN | OTX015 (BET inhibitor) | <1 nM | >95% | Burkitt's lymphoma (BL) cells |
| MZ1 | VHL | JQ1 (BET inhibitor) | ~25 nM | >90% | HeLa |
Note: While both PROTACs effectively degrade BRD4, the CRBN-based ARV-825 demonstrates higher potency in the reported cell line.
Table 2: Comparison of EGFR Degraders
| PROTAC | E3 Ligase Recruited | Target Ligand | DC50 (HCC-827 cells) | DC50 (H3255 cells) |
| Compound 69 | CRBN | Gefitinib | 11 nM | 25 nM |
| Compound 68 | VHL | Gefitinib | 5.0 nM | 3.3 nM |
Note: In this study, the VHL-based degrader exhibited greater potency against mutant EGFR in both cell lines tested.[3]
Table 3: Comparison of FLT3 Degraders
| PROTAC | E3 Ligase Recruited | Target Ligand | DC50 | Dmax | Cell Line |
| FLT3-PROTAC-1 | CRBN | Quizartinib | 0.3 nM | >95% | MOLM-14 |
| FLT3-PROTAC-2 | VHL | Quizartinib | 1.6 nM | >95% | MOLM-14 |
Note: For the degradation of FLT3, the CRBN-recruiting PROTAC showed higher potency in this specific study.
Key Factors Influencing Selectivity
Beyond degradation potency for the intended target, several factors contribute to the overall selectivity profile of a PROTAC:
-
Neosubstrate Degradation: A unique characteristic of CRBN-based PROTACs is their potential to induce the degradation of "neosubstrates," which are proteins not typically targeted by the CRBN E3 ligase complex. This can be an off-target effect, and careful proteomic analysis is required to identify such events.[2]
-
Tissue Expression and Subcellular Localization: CRBN and VHL exhibit different expression patterns across tissues and within the cell. CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus. This can influence the accessibility of the target protein and the overall efficacy and potential for off-target effects in different cellular compartments.[4]
-
Ternary Complex Formation: The stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) are critical for efficient ubiquitination. The specific interactions between the PROTAC, the target protein, and the E3 ligase can vary significantly, impacting both potency and selectivity.[1]
Experimental Protocols for Assessing Selectivity
A multi-pronged approach is essential for a comprehensive evaluation of PROTAC selectivity.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by size, transfer to a membrane, and probe with specific antibodies.
-
Detection and Analysis: Visualize protein bands and perform densitometry to quantify protein levels relative to a loading control.
Global Proteomics for Off-Target Analysis (TMT-based LC-MS/MS)
This unbiased approach identifies and quantifies thousands of proteins to reveal unintended degradation events.
Materials:
-
Cell line of interest
-
PROTAC and control compounds
-
Lysis buffer with protease/phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, IAA, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Lysis: Treat cells with the PROTAC and lyse to extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides.
-
TMT Labeling: Label peptides from different treatment conditions with isobaric TMT tags.
-
LC-MS/MS Analysis: Combine labeled peptide samples, fractionate by HPLC, and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a significant, dose-dependent decrease in abundance are potential off-targets.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with appropriate filters
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc® and HaloTag® fusion constructs.
-
Cell Plating and Ligand Addition: Plate transfected cells and add the HaloTag® ligand.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.
Target Engagement Assay (CETSA®)
Cellular Thermal Shift Assay (CETSA®) can be used to confirm target engagement by the PROTAC in a cellular context.[5]
Materials:
-
Intact cells or cell lysate
-
PROTAC of interest
-
PCR tubes or 96-well plates
-
Heating block or thermal cycler
-
Lysis buffer
-
Centrifuge
-
Method for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Compound Treatment: Treat intact cells or lysate with the PROTAC.
-
Heating: Heat the samples to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein at each temperature. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[6]
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing PROTAC selectivity.
Caption: Comparison of common and novel E3 ligase ligands.
Conclusion and Future Perspectives
The selectivity of a PROTAC is a multifaceted property dictated by the interplay between the target ligand, linker, and the E3 ligase recruiter. This compound, which recruits the CRBN E3 ligase, represents a powerful and widely used tool for inducing targeted protein degradation. However, its performance and selectivity must be rigorously evaluated against alternatives, most notably VHL-based PROTACs.
The choice between CRBN and VHL is target and context-dependent, with each having distinct advantages and disadvantages regarding potency, selectivity, and potential off-target effects like neosubstrate degradation. A comprehensive suite of biochemical and cellular assays, including Western blotting, global proteomics, NanoBRET, and CETSA, is essential for a thorough assessment of a PROTAC's selectivity profile.
The future of targeted protein degradation lies in the expansion of the E3 ligase toolbox. The development of ligands for novel E3 ligases such as KEAP1, RNF4, and RNF114 holds the promise of overcoming the limitations of CRBN and VHL, potentially enabling tissue-specific degradation and expanding the range of degradable targets.[7] As our understanding of the complex biology of PROTACs deepens, a continued focus on rigorous selectivity profiling will be crucial for the development of safe and effective protein-degrading therapeutics.
References
- 1. scienceopen.com [scienceopen.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. pelagobio.com [pelagobio.com]
- 4. pelagobio.com [pelagobio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applicability of KEAP1 E3 Ligase to the PROTAC Platform [yakhak.org]
Validating E3 Ligase Engagement: A Comparative Guide for E3 Ligase Ligand-linker Conjugate 5
For researchers, scientists, and drug development professionals, confirming the direct interaction of an E3 ligase ligand with its target E3 ubiquitin ligase is a critical step in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This guide provides a comparative overview of key experimental methods to validate the engagement of "E3 Ligase Ligand-linker Conjugate 5," a derivative of Thalidomide designed to recruit the Cereblon (CRBN) E3 ligase, often as a component of a Proteolysis Targeting Chimera (PROTAC).
"this compound" functions as a crucial building block for PROTACs by incorporating a ligand for the CRBN E3 ubiquitin ligase connected to a linker.[1][2] The validation of its engagement with CRBN is paramount to ensure the intended mechanism of action for any resulting PROTAC. This guide details and compares various biochemical, cell-based, and proteomics approaches to rigorously assess this interaction.
Comparative Analysis of Validation Methodologies
The selection of an appropriate validation assay depends on the specific research question, available resources, and the stage of drug discovery. The following tables summarize and compare key methodologies for validating the engagement of this compound with CRBN.
Biochemical Assays: Direct Binding Affinity
These in vitro methods directly measure the physical interaction between the conjugate and the purified E3 ligase.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte (e.g., conjugate) to a ligand (e.g., immobilized E3 ligase).[3] | Real-time, label-free, provides kinetic data (on/off rates). | Requires specialized equipment, protein immobilization can affect activity. | Dissociation constant (KD), kon, koff |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the thermal stability of the E3 ligase in the presence of the ligand. Binding stabilizes the protein, increasing its melting temperature (Tm).[3][4] | High-throughput, cost-effective, no labeling required. | Indirect measurement of binding, may not work for all proteins. | Change in melting temperature (ΔTm) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity-dependent transfer of energy from a donor fluorophore on the E3 ligase to an acceptor fluorophore on a competing ligand.[3][5] | Homogeneous assay, high-throughput, sensitive. | Requires labeled components, potential for assay interference. | IC50, Dissociation constant (KD) |
| E3scan™ Technology | A competitive binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged E3 ligase.[6][7][8] | Standardized, scalable, broad dynamic range for potent binders. | Proprietary platform, requires access to the specific technology. | Dissociation constant (KD) |
Cell-Based Assays: Engagement and Activity in a Biological Context
These assays confirm that the conjugate can engage the E3 ligase within a cellular environment and lead to downstream functional outcomes, typically when incorporated into a PROTAC.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a NanoLuc® luciferase-tagged E3 ligase and a fluorescently labeled tracer or PROTAC in live cells.[4] | Live-cell measurement, provides cellular target engagement data. | Requires genetic engineering of cells, potential for steric hindrance from tags. | IC50 |
| In-Cell ELISA | An ELISA-based method to quantify the binding of a ligand to its target protein within fixed and permeabilized cells.[9] | Cellular context, relatively high throughput. | Endpoint assay, requires specific antibodies. | EC50 |
| Western Blotting | When the conjugate is part of a PROTAC, this method detects the degradation of the target protein of interest (POI) as a functional readout of E3 ligase engagement.[4] | Widely accessible, direct visualization of protein degradation. | Semi-quantitative, lower throughput. | Percent degradation, DC50 (concentration for 50% degradation) |
| HiBiT Split-Luciferase Assay | A quantitative method where the POI is tagged with the small HiBiT peptide. Degradation of the POI leads to a loss of luminescence upon addition of the LgBiT subunit.[4] | Highly sensitive and quantitative, real-time measurements possible. | Requires genetic engineering of the target protein. | Percent degradation, DC50 |
Proteomics Approaches: Global Assessment of E3 Ligase Hijacking
These unbiased methods provide a comprehensive view of the cellular proteins degraded following the induced proximity mediated by a PROTAC containing the E3 ligase ligand.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Quantitative Degradation Proteomics (Degradomics) | Utilizes mass spectrometry to compare the proteome of cells treated with a PROTAC versus a control, identifying proteins that are downregulated.[10][11][12] | Unbiased, global view of degradation events, can identify off-targets. | Technically complex, requires sophisticated instrumentation and data analysis. | Fold change in protein abundance, identification of degraded proteins. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying biological pathways is essential for understanding the validation of E3 ligase engagement.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: A stepwise workflow for the validation of E3 ligase engagement.
Key Experimental Protocols
Below are detailed methodologies for representative assays used to validate E3 ligase engagement.
Protocol 1: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified recombinant CRBN protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of the this compound (or the full PROTAC) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. A reference channel without immobilized protein is used for background subtraction.
-
Data Acquisition: Monitor the change in the response units (RU) over time, which corresponds to the binding and dissociation of the analyte.
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
-
Cell Line Generation: Create a stable cell line expressing CRBN fused to the NanoLuc® luciferase enzyme.
-
Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well) and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the unlabeled this compound (as a competitor) or the PROTAC.
-
Tracer Addition: Add a fluorescently labeled tracer that is known to bind to CRBN.
-
Luminescence and Fluorescence Reading: Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the competitor compound and fit to a dose-response curve to determine the IC50 value, which reflects the compound's ability to displace the tracer and engage CRBN in live cells.[4][13]
Protocol 3: Western Blot for POI Degradation
-
Cell Treatment: Plate cells that endogenously express the target POI. Treat the cells with increasing concentrations of the full PROTAC (containing this compound) for a specified time course (e.g., 2, 4, 8, 24 hours). Include vehicle-only and negative controls (e.g., a PROTAC with an inactive E3 ligase ligand).
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an appropriate substrate (e.g., chemiluminescent).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and express the level of degradation relative to the vehicle-treated control to determine the DC50.[4]
By employing a combination of these biochemical, cellular, and proteomics-based assays, researchers can confidently validate the engagement of this compound with its target, CRBN, and build a robust data package to support the development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligases Assays - Creative Biogene [creative-biogene.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Proteomics of Cells Treated with E3 Ligase Ligand-linker Conjugate 5 (LLC-5) PROTACs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a significant advancement. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comparative analysis of a VHL-based PROTAC, designated as E3 Ligase Ligand-linker Conjugate 5 (LLC-5), focusing on its performance against other PROTACs and control compounds in altering the cellular proteome. The data presented is derived from a key study by Winzker et al., which investigated the effects of LLC-5 on PDEδ degradation and its subsequent impact on cellular pathways.[1]
Performance Comparison of LLC-5 PROTAC
The efficacy and selectivity of LLC-5 were evaluated through a quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling and mass spectrometry. HeLa cells were treated with LLC-5 and compared against a panel of controls: PROTAC 3 (a CRBN-based PDEδ degrader), PROTAC 4 (an inactive diastereomer of PROTAC 3), and deltasonamide (B607054) 1 (a PDEδ inhibitor).[1] The following tables summarize the key quantitative findings from this comparative study.
Table 1: Proteome-wide Effects of LLC-5 and Comparative Compounds in HeLa Cells after 24-hour Treatment
| Protein | Treatment Condition | Log2 Fold Change vs. DMSO | p-value |
| PDEδ | LLC-5 (VHL-based PROTAC) | -1.8 | <0.001 |
| PROTAC 3 (CRBN-based PROTAC) | -1.5 | <0.001 | |
| PROTAC 4 (Inactive Control) | No significant change | >0.05 | |
| Deltasonamide 1 (Inhibitor) | No significant change | >0.05 | |
| SQSTM1 | LLC-5 (VHL-based PROTAC) | 1.2 | <0.01 |
| PROTAC 3 (CRBN-based PROTAC) | 1.5 | <0.01 | |
| PROTAC 4 (Inactive Control) | No significant change | >0.05 | |
| Deltasonamide 1 (Inhibitor) | No significant change | >0.05 | |
| HMGCS1 | LLC-5 (VHL-based PROTAC) | 2.1 | <0.001 |
| PROTAC 3 (CRBN-based PROTAC) | 2.3 | <0.001 | |
| PROTAC 4 (Inactive Control) | No significant change | >0.05 | |
| Deltasonamide 1 (Inhibitor) | 1.8 | <0.01 | |
| HMGCR | LLC-5 (VHL-based PROTAC) | 1.9 | <0.001 |
| PROTAC 3 (CRBN-based PROTAC) | 2.0 | <0.001 | |
| PROTAC 4 (Inactive Control) | No significant change | >0.05 | |
| Deltasonamide 1 (Inhibitor) | 1.5 | <0.01 | |
| FDPS | LLC-5 (VHL-based PROTAC) | 1.7 | <0.01 |
| PROTAC 3 (CRBN-based PROTAC) | 1.8 | <0.01 | |
| PROTAC 4 (Inactive Control) | No significant change | >0.05 | |
| Deltasonamide 1 (Inhibitor) | 1.4 | <0.01 |
Data is synthesized from the findings presented in Winzker et al.[1]
Experimental Protocols
The following methodologies were employed in the comparative proteomic analysis of LLC-5 and related compounds.
Cell Culture and PROTAC Treatment
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the proteomics experiment, cells were seeded and allowed to adhere overnight. Subsequently, the cells were treated with 1 µM of LLC-5 (PROTAC 5), PROTAC 3, PROTAC 4, deltasonamide 1, or DMSO as a vehicle control for 24 hours.[1]
Protein Extraction, Digestion, and TMT Labeling
After treatment, HeLa cells were washed with ice-cold PBS and lysed in a buffer containing urea (B33335) and protease inhibitors. The protein concentration of the lysates was determined using a BCA assay. For each condition, equal amounts of protein were reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and digested overnight with trypsin. The resulting peptides were then labeled with the respective Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The TMT-labeled peptides were pooled, fractionated using high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS. The peptide fractions were separated on a reversed-phase analytical column using a gradient of acetonitrile. The eluted peptides were ionized by electrospray ionization and analyzed on a high-resolution Orbitrap mass spectrometer. The instrument was operated in a data-dependent acquisition mode to acquire MS1 survey scans and subsequent MS2 scans of the most intense precursor ions for fragmentation and TMT reporter ion quantification.[1]
Data Analysis
The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant). The MS/MS spectra were searched against a human protein database to identify the peptides and corresponding proteins. The TMT reporter ion intensities were used to calculate the relative abundance of proteins across the different treatment conditions. Statistical analysis was performed to identify proteins that were significantly up- or downregulated upon treatment with LLC-5 and the other compounds compared to the DMSO control.[1]
Visualizations
Signaling Pathway Perturbation by LLC-5
A Reactome pathway analysis of the proteins significantly upregulated following treatment with PDEδ-degrading PROTACs, including LLC-5, revealed a significant enrichment of pathways related to cholesterol biosynthesis.[1] The degradation of PDEδ leads to the activation of Sterol Regulatory Element-Binding Protein (SREBP)-mediated gene expression, resulting in the upregulation of enzymes involved in the mevalonate (B85504) and cholesterol synthesis pathways.
Caption: Signaling pathway affected by LLC-5-mediated PDEδ degradation.
Experimental Workflow for Comparative Proteomics
The following diagram outlines the key steps in the experimental workflow used to compare the proteomic effects of LLC-5.
Caption: Experimental workflow for comparative proteomics analysis.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of E3 Ligase Ligand-linker Conjugate 5
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical entities like E3 Ligase Ligand-linker Conjugate 5 are critical for maintaining laboratory safety and environmental integrity. As a component of Proteolysis Targeting Chimeras (PROTACs), this conjugate is presumed to possess cytotoxic properties and must be managed as hazardous chemical waste.[1] Strict adherence to institutional, local, state, and federal regulations is mandatory.[2] This guide provides essential procedural steps for the safe disposal of this compound.
Core Safety and Disposal Parameters
While the Safety Data Sheet (SDS) for the specific batch of this compound is the definitive source of safety information, the following table summarizes key disposal and handling parameters based on best practices for similar compounds, such as PROTACs.
| Parameter | Guideline | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3). | Based on SDS for similar PROTAC compounds.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator should be used if aerosols are generated. | Standard laboratory practice for hazardous chemicals.[1] |
| Storage of Waste | Store in a tightly sealed, clearly labeled, and compatible container in a cool, dry, and well-ventilated area. Keep away from incompatible materials like strong oxidizing agents.[1] Waste containers should be located in a designated satellite accumulation area.[1] | General guidance for chemical storage.[1] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste.[1] |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol).[1][2] | General procedure for chemical spills.[1] |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a controlled procedure, not an experimental one. The following steps outline the standard protocol for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE) and Preparation Before handling the conjugate, ensure you are wearing the appropriate PPE as detailed in the table above. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste.[2] This includes contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Liquid Waste: Solutions containing the conjugate should be collected in a separate, labeled, and sealed waste container.[2] Do not mix with incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on compatible waste streams.
Step 3: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the major components and their approximate percentages if it is a mixed waste stream, and the date the waste was first added.[1]
-
Container Integrity: Use sturdy, leak-proof containers that are chemically compatible with the waste.[3] Keep containers closed except when adding waste.
Step 4: Decontamination Wipe down all surfaces and equipment that may have come into contact with the conjugate using an appropriate solvent, such as 70% ethanol.[1] Dispose of all cleaning materials (e.g., wipes, bench paper) as solid hazardous waste.
Step 5: Final Disposal Store the sealed and labeled waste containers in your laboratory's designated satellite accumulation area.[1] Follow your institution's specific procedures to request a pickup by the EHS or a licensed hazardous waste disposal contractor.[1] Never dispose of this chemical down the drain or in the general trash.[2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting the ecosystem.
References
Essential Safety and Logistical Information for Handling E3 Ligase Ligand-linker Conjugate 5
Disclaimer: This document provides essential safety and logistical information for handling E3 Ligase Ligand-linker Conjugate 5 based on general best practices for similar research-grade chemical compounds, such as Proteolysis Targeting Chimeras (PROTACs). A specific Safety Data Sheet (SDS) for "this compound" was not publicly available at the time of this writing. Therefore, it is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) guidelines for specific protocols.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and aerosols of the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat is required.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions.[1] | Minimizes the risk of inhaling dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
The recommended long-term storage temperature for similar compounds is often -20°C.[1]
Handling:
-
All handling of the solid compound and preparation of solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]
-
Wash hands thoroughly after handling.[3]
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations for hazardous chemical waste.[1]
Waste Segregation and Collection:
-
Waste Classification: This material should be treated as hazardous chemical waste.[3]
-
Solid Waste: Collect contaminated consumables such as pipette tips, tubes, and gloves in a designated, leak-proof container clearly labeled as hazardous waste.[1]
-
Liquid Waste: Collect unused solutions and solvents in a separate, compatible, and clearly labeled hazardous waste container.[1] Do not dispose of down the drain.[3]
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with the waste. The original container can be used if appropriate.
Waste Storage and Disposal:
-
Store waste containers in a designated secondary containment area within the laboratory, away from general lab traffic and incompatible materials.[1]
-
Dispose of the waste through your institution's approved waste disposal program.[3]
Spill Management
In the event of a spill, prompt and appropriate action is necessary.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Don PPE: Wear full personal protective equipment as outlined in the table above.[3]
-
Containment: For liquid spills, absorb with an inert material (e.g., sand, diatomite).[3][5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Collection: Place the absorbed material or swept solid into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols
General Protocol for Solution Preparation:
-
Work Area: Perform all steps in a certified chemical fume hood.
-
PPE: Wear appropriate personal protective equipment.
-
Weighing: Carefully weigh the desired amount of the solid compound.
-
Dissolving: Add the appropriate solvent (e.g., DMSO is a common solvent for PROTACs) to the solid and mix until fully dissolved.[1]
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light.
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
